Benzylthiouracil
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-benzyl-2-sulfanylidene-1H-pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS/c14-10-7-9(12-11(15)13-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNXBXCRWXNESOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=O)NC(=S)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30873587 | |
| Record name | 6-Benzyl-2-thiouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30873587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6336-50-1 | |
| Record name | 6-Benzyl-2-thiouracil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6336-50-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzylthiouracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006336501 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzylthiouracil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13804 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 6336-50-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39511 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6336-50-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6508 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Benzyl-2-thiouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30873587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-benzyl-2-thiouracil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.106 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZYLTHIOURACIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PZ35LUM333 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Benzylthiouracil on Thyroid Peroxidase: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Benzylthiouracil (BTU), a thioamide antithyroid agent, on thyroid peroxidase (TPO). It delves into the molecular interactions, kinetic data of related compounds, and the experimental protocols used to elucidate this mechanism.
Introduction: Key Players in Thyroid Hormone Regulation
This compound (BTU)
This compound is a thioamide-based antithyroid drug used in the management of hyperthyroidism.[1][2] Structurally, it is a derivative of thiouracil, belonging to a class of compounds known for their ability to suppress thyroid hormone production.[2][3] Like other thioamides, its primary therapeutic effect is achieved by targeting the central enzyme in thyroid hormonogenesis.
Thyroid Peroxidase (TPO)
Thyroid Peroxidase (TPO) is a large, membrane-bound, glycosylated heme-containing enzyme located on the apical membrane of thyroid follicular cells.[4][5] It is the key enzyme responsible for the biosynthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3).[3][6] The structure of TPO is complex, comprising several domains including a myeloperoxidase (MPO)-like domain, a complement control protein (CCP)-like domain, and an epidermal growth factor (EGF)-like domain.[4][5][7] The catalytic activity resides within the MPO-like domain, which houses a covalently bound heme group at its active site.[4][5]
TPO catalyzes two crucial and sequential reactions in thyroid hormone synthesis[3][8][9]:
-
Iodination: The oxidation of iodide ions (I⁻) to an active iodine species (iodinium ion I⁺ or free radical I°) which then iodinates tyrosine residues on the large glycoprotein thyroglobulin (Tg). This results in the formation of monoiodotyrosine (MIT) and diiodotyrosine (DIT).
-
Coupling: The intramolecular coupling of two iodotyrosine residues within the thyroglobulin backbone to form T4 (from two DIT molecules) or T3 (from one MIT and one DIT molecule).
dot
Caption: Overview of TPO-catalyzed thyroid hormone synthesis.
Core Mechanism of Action of this compound on TPO
The fundamental mechanism of action for this compound is the direct inhibition of thyroid peroxidase, which curtails the synthesis of thyroid hormones.[10][11][12] This action is multifaceted, involving competition with substrates and irreversible enzyme inactivation.
Inhibition of Iodination and Coupling Reactions
This compound and related thioamides interfere with both critical functions of TPO.
-
Inhibition of Iodination: BTU acts as a potent inhibitor of the iodination of tyrosine residues on thyroglobulin.[13][14] It serves as an alternative substrate for the TPO-H₂O₂-Iodide system. Instead of oxidizing iodide to iodinate tyrosines, the enzyme oxidizes the drug. This diverts the oxidized iodine away from thyroglobulin, thereby reducing MIT and DIT formation.[8][15]
-
Specific Inhibition of the Coupling Reaction: Studies on related drugs like propylthiouracil (PTU) and methimazole (MMI) have demonstrated a specific inhibitory effect on the coupling reaction, independent of their impact on iodination.[13] Under certain conditions, these drugs can significantly reduce T3 and T4 formation even when DIT levels are not decreased, indicating a direct interference with the coupling of iodotyrosines.[13]
Irreversible Inactivation of Thyroid Peroxidase
A critical aspect of the thioamide mechanism is the irreversible inactivation, or "suicide inactivation," of TPO.[8][15][16] This process involves the following steps:
-
TPO Oxidation: In the presence of hydrogen peroxide (H₂O₂), the heme iron in the TPO active site is oxidized, forming an activated enzyme intermediate (TPOox).[17]
-
Drug-Enzyme Interaction: this compound reacts with this oxidized form of TPO.[17] The drug itself is oxidized, likely to a reactive sulfinic acid intermediate.[8]
-
Covalent Binding: This reactive drug intermediate then binds covalently to the heme prosthetic group of TPO.[8]
-
Inactivation: This covalent modification permanently inactivates the enzyme, preventing it from participating in further catalytic cycles.[8][17]
The nature of the inhibition—reversible (competitive) versus irreversible (inactivation)—depends on the relative concentrations of iodide and the drug.[15] A high iodide-to-drug ratio favors drug oxidation and leads to transient, reversible inhibition, while a low ratio promotes TPO inactivation and irreversible inhibition.[15]
dot
Caption: this compound's dual inhibitory action on TPO.
Quantitative Inhibition Data
| Compound | IC₅₀ Value | Assay Method | Enzyme Source | Reference |
| Propylthiouracil (PTU) | 1.2 µM | Amplex UltraRed (AUR) Assay | Rat Thyroid Microsomes | [18][19] |
| Methimazole (MMI) | 0.11 µM | Amplex UltraRed (AUR) Assay | Rat Thyroid Microsomes | [18][19] |
| Methimazole (MMI) | 7.0 ± 1.1 µM | ABTS Oxidation Assay | Lactoperoxidase (LPO) | [8] |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols for TPO Inhibition Analysis
The inhibitory effects of compounds like this compound on TPO are typically quantified using in vitro assays that measure peroxidase activity. Common sources for the enzyme include purified TPO, thyroid gland microsomes, or lysates from cell lines engineered to express recombinant TPO.[18][20][21]
Amplex® UltraRed (AUR) TPO Assay
This is a sensitive, high-throughput fluorogenic assay.[18][22]
-
Principle: TPO catalyzes the H₂O₂-dependent oxidation of the non-fluorescent Amplex UltraRed reagent to the highly fluorescent product, Amplex UltroxRed. An inhibitor will reduce the rate of fluorescence generation.[20]
-
General Protocol:
-
Preparation: A reaction mixture is prepared in a 96-well plate containing a suitable buffer (e.g., potassium phosphate), the TPO enzyme source (e.g., thyroid microsomes), and the test compound (e.g., this compound) at various concentrations.[18]
-
Initiation: The reaction is initiated by adding the Amplex UltraRed reagent and an excess of H₂O₂.[18][20]
-
Incubation: The plate is incubated for a set period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).[18][23]
-
Detection: The fluorescence is measured using a plate reader with appropriate excitation and emission wavelengths (e.g., 544 nm excitation / 590 nm emission).[18]
-
Analysis: The percentage of inhibition is calculated relative to a vehicle control, and IC₅₀ values are determined from the resulting dose-response curve.
-
Guaiacol Oxidation Assay
This is a classic colorimetric method for measuring peroxidase activity.
-
Principle: TPO catalyzes the oxidation of guaiacol by H₂O₂ to form a yellowish-brown colored product, tetraguaiacol. The rate of color formation is monitored spectrophotometrically.[9][23]
-
General Protocol:
-
Preparation: Thyroid microsomes are incubated with guaiacol and the test inhibitor in a buffer solution.[23]
-
Initiation: The reaction is started by the addition of H₂O₂.[23]
-
Detection: The increase in absorbance is monitored kinetically over a short period (e.g., 1-2 minutes) at approximately 470 nm.[9][23]
-
Analysis: The initial reaction rate is determined from the slope of the absorbance vs. time plot. The inhibitory effect is calculated by comparing the rates in the presence and absence of the inhibitor.
-
Luminol-Based Chemiluminescence Assay
This assay measures the light produced from the TPO-catalyzed oxidation of luminol.
-
Principle: In the presence of H₂O₂, TPO oxidizes luminol, resulting in the emission of light (chemiluminescence). TPO inhibitors decrease the light signal.[24][25]
-
General Protocol:
-
Preparation: Cell lysate containing TPO is incubated with a buffer solution and the test chemical.[21]
-
Initiation: The reaction is initiated by adding a luminol solution followed by H₂O₂.[21]
-
Detection: The luminescence is immediately measured using a luminometer.
-
Analysis: The light intensity is compared against controls to determine the level of inhibition. It is important to note that this assay can suffer from a lack of specificity, as it may detect peroxidase activity from sources other than TPO.[22]
-
dot
Caption: General experimental workflow for an AUR-TPO inhibition assay.
Conclusion
This compound exerts its antithyroid effects through a potent and direct inhibition of thyroid peroxidase. Its mechanism is characterized by a dual action: it competitively inhibits the iodination and coupling steps essential for hormone synthesis and also causes a time- and concentration-dependent irreversible inactivation of the enzyme by covalently modifying its heme active site. Understanding this detailed mechanism is crucial for the development of novel, more specific antithyroid therapeutics and for assessing the potential thyroid-disrupting activity of other xenobiotics. The robust in vitro assays described herein provide the necessary tools for these research and development endeavors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Antithyroid drugs and their analogues: synthesis, structure, and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cryo-electron microscopy structures of human thyroid peroxidase (TPO) in complex with TPO antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modelling of Thyroid Peroxidase Reveals Insights into Its Enzyme Function and Autoantigenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thyroid peroxidase as a dual active site enzyme: Focus on biosynthesis, hormonogenesis and thyroid disorders of autoimmunity and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bioinorganic Chemistry in Thyroid Gland: Effect of Antithyroid Drugs on Peroxidase-Catalyzed Oxidation and Iodination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. droracle.ai [droracle.ai]
- 11. litfl.com [litfl.com]
- 12. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 13. Preferential inhibition of thyroxine and 3,5,3'-triiodothyronine formation by propylthiouracil and methylmercaptoimidazole in thyroid peroxidase-catalyzed iodination of thyroglobulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reversible and irreversible inhibition of thyroid peroxidase-catalyzed iodination by thioureylene drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The irreversible inactivation of thyroid peroxidase by methylmercaptoimidazole, thiouracil, and propylthiouracil in vitro and its relationship to in vivo findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mechanism of inactivation of thyroid peroxidase by thioureylene drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 21. In vitro assessment of thyroid peroxidase inhibition by chemical exposure: comparison of cell models and detection methods - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In vitro assessment of thyroid peroxidase inhibition by chemical exposure: comparison of cell models and detection methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. 2024.sci-hub.box [2024.sci-hub.box]
- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 25. research.wur.nl [research.wur.nl]
In Vitro Inhibition of Thyroglobulin Iodination by Benzylthiouracil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the in vitro inhibition of thyroglobulin iodination by Benzylthiouracil, a thioureylene antithyroid agent. While direct experimental data for this compound is limited, this document extrapolates from the well-established mechanisms of related compounds, such as Propylthiouracil (PTU) and Methimazole (MMI), to provide a comprehensive understanding of its likely mode of action and the experimental protocols required for its investigation. This guide is intended for researchers, scientists, and drug development professionals working in endocrinology and thyroid-related drug discovery.
Introduction
Thyroid hormones, thyroxine (T4) and triiodothyronine (T3), are crucial for regulating metabolism, growth, and development. Their synthesis is a multi-step process that occurs in the thyroid gland, with the iodination of thyroglobulin being a critical step. This reaction is catalyzed by the enzyme thyroid peroxidase (TPO) in the presence of hydrogen peroxide.[1] The overproduction of thyroid hormones leads to hyperthyroidism, a condition often managed by antithyroid drugs.[2]
This compound is an active pharmaceutical ingredient used in the treatment of hyperthyroidism.[3] It belongs to the thioureylene class of drugs, which also includes the more extensively studied compounds Propylthiouracil (PTU) and Methimazole (MMI).[1][4] These drugs exert their therapeutic effect by inhibiting the synthesis of thyroid hormones.[4] The primary mechanism of action for thioureylene drugs is the inhibition of thyroid peroxidase (TPO).[5] This inhibition prevents both the iodination of tyrosine residues on the thyroglobulin protein and the subsequent coupling of these iodinated tyrosines to form T4 and T3.[6]
This guide will detail the presumed mechanism of action of this compound based on its structural analogues, provide hypothetical experimental protocols for assessing its in vitro inhibitory activity, and present available quantitative data for related compounds to serve as a benchmark.
Mechanism of Action: Inhibition of Thyroid Peroxidase
The central mechanism by which thioureylene drugs, and likely this compound, inhibit thyroglobulin iodination is through the direct inhibition of thyroid peroxidase (TPO).[5] This inhibition can be either reversible or irreversible, depending on the relative concentrations of the drug and iodide.[7]
The process involves the following key steps:
-
Oxidation of TPO: TPO is activated by hydrogen peroxide, leading to the formation of an oxidized heme group on the enzyme.[8]
-
Interaction with Oxidized TPO: Thioureylene drugs, including this compound, are thought to interact with this oxidized form of TPO.[8]
-
Competitive Inhibition: These drugs can compete with iodide for the active site of TPO, thereby preventing the iodination of thyroglobulin.[7]
-
Inactivation of TPO: The interaction between the thioureylene drug and oxidized TPO can lead to the inactivation of the enzyme.[8]
The following diagram illustrates the thyroid hormone synthesis pathway and the proposed point of inhibition by this compound.
Caption: Proposed mechanism of this compound action on thyroid hormone synthesis.
Quantitative Data on TPO Inhibition
| Compound | IC50 (µM) | Assay Type | Source |
| This compound | Not Available | - | - |
| Propylthiouracil (PTU) | 1.2 | Amplex UltraRed (AUR) TPO Assay | [4] |
| Methimazole (MMI) | 0.11 | Amplex UltraRed (AUR) TPO Assay | [4] |
| Methimazole (MMI) | 7.0 ± 1.1 | Lactoperoxidase (LPO)-catalyzed ABTS oxidation | [9] |
| Methimazole (MMI) | 5.2 | LPO-catalyzed iodination of L-tyrosine | [9] |
| Methimazole (MMI) | 1.50 ± 0.39 | Luminol-based TPO Assay | [10] |
Experimental Protocols
The following are detailed methodologies for key experiments to determine the in vitro inhibitory effect of this compound on thyroglobulin iodination. These are generalized protocols based on established methods for other thioureylene drugs.
Thyroid Peroxidase (TPO) Inhibition Assay (Guaiacol-based)
This spectrophotometric assay measures the initial rate of guaiacol oxidation by TPO, which produces a colored product.
Materials:
-
Thyroid microsomes (from human, pig, or rat) as a source of TPO
-
Guaiacol
-
Hydrogen peroxide (H₂O₂)
-
Sodium/potassium phosphate buffer (pH 7.4)
-
This compound (and other test compounds) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Spectrophotometer
Protocol:
-
Prepare a stock solution of this compound in the chosen solvent. Create a dilution series to test a range of concentrations (e.g., 0.01 µM to 200 µM).
-
In a 96-well plate, add the thyroid microsomes and 35 mM guaiacol in the phosphate buffer.
-
Add the different concentrations of this compound, a positive control (e.g., PTU or MMI), and a vehicle control to the respective wells.
-
Pre-warm the plate at 37°C.
-
Initiate the reaction by adding 300 µM H₂O₂ to each well.
-
Immediately measure the optical density at 450 nm (OD450) over time to determine the initial rate of the reaction.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.
TPO Inhibition Assay (Amplex UltraRed-based)
This is a fluorometric high-throughput screening assay.
Materials:
-
Rat thyroid microsomes or recombinant human TPO
-
Amplex™ UltraRed (AUR) reagent
-
Hydrogen peroxide (H₂O₂)
-
Potassium phosphate buffer (e.g., 200 mM)
-
This compound (and other test compounds) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Protocol:
-
Prepare a dose-response curve for this compound in DMSO.
-
In a 96-well black plate, add the AUR reagent (e.g., 25 µM final concentration), microsomal protein (e.g., 12.5 µM), and the test compound.
-
Initiate the reaction by adding H₂O₂ (e.g., 300 µM).
-
Bring the final volume to the desired level (e.g., 200 µL) with potassium phosphate buffer.
-
Incubate the plate for 30 minutes at 37°C in the plate reader.
-
Measure fluorescence with an excitation of 544 nm and an emission of 590 nm.
-
Calculate the percentage of inhibition and the IC50 value as described in the guaiacol-based assay.[4]
The workflow for a typical TPO inhibition assay is depicted below.
Caption: General workflow for an in vitro TPO inhibition assay.
Model Thyroglobulin Iodination System
This assay directly measures the incorporation of radioactive iodide into thyroglobulin.
Materials:
-
Highly purified TPO
-
Low-iodine thyroglobulin
-
Radioactive iodide (e.g.,[11]Iodide)
-
Glucose and glucose oxidase (as an H₂O₂ generating system)
-
Buffer solution
-
This compound
Protocol:
-
Combine TPO, low-iodine thyroglobulin,[11]Iodide, glucose, and glucose oxidase in a buffer solution.
-
Add graded doses of this compound to the incubation system.
-
Incubate the mixture under physiological conditions.
-
After incubation, precipitate the protein (thyroglobulin) and measure the incorporated radioactivity using a gamma counter.
-
Analyze the inhibitory effect of this compound on the iodination of thyroglobulin by comparing the radioactivity in the test samples to a control without the inhibitor.
Conclusion
This compound, as a member of the thioureylene family of antithyroid drugs, is presumed to inhibit thyroglobulin iodination through the inhibition of thyroid peroxidase. While direct experimental data on this compound remains to be published, the well-documented mechanisms of PTU and MMI provide a strong foundation for understanding its mode of action. The experimental protocols detailed in this guide offer robust methods for the in vitro evaluation of this compound and other potential TPO inhibitors. Further research is necessary to quantify the specific inhibitory potency of this compound and to fully elucidate its pharmacological profile.
References
- 1. academic.oup.com [academic.oup.com]
- 2. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 6. researchgate.net [researchgate.net]
- 7. The mechanism of action of the thioureylene antithyroid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of inactivation of thyroid peroxidase by thioureylene drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bioinorganic Chemistry in Thyroid Gland: Effect of Antithyroid Drugs on Peroxidase-Catalyzed Oxidation and Iodination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro assessment of thyroid peroxidase inhibition by chemical exposure: comparison of cell models and detection methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preferential inhibition of thyroxine and 3,5,3'-triiodothyronine formation by propylthiouracil and methylmercaptoimidazole in thyroid peroxidase-catalyzed iodination of thyroglobulin - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Benzylthiouracil: A Technical Guide for Drug Development Professionals
Abstract
Benzylthiouracil, a thioamide derivative, is recognized for its potential as an antithyroid agent. Understanding the relationship between its chemical structure and biological activity is paramount for the design of more potent and selective therapeutic agents. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, drawing from available data on its inhibitory effects on key enzymes in thyroid hormone synthesis, namely thyroid peroxidase (TPO) and type 1 deiodinase (D1). While extensive SAR studies on a wide range of substituted this compound derivatives are not abundantly available in the public domain, this document synthesizes the existing knowledge, including quantitative data, detailed experimental protocols for synthesis and biological evaluation, and visual representations of relevant pathways and workflows to guide further research and development in this area.
Introduction
Hyperthyroidism is a clinical condition characterized by the excessive production of thyroid hormones, thyroxine (T4) and triiodothyronine (T3). Thioamides, such as propylthiouracil (PTU) and methimazole, are a cornerstone in the management of hyperthyroidism. These drugs primarily exert their effects by inhibiting thyroid peroxidase (TPO), the key enzyme responsible for the iodination of tyrosine residues on thyroglobulin, a critical step in the synthesis of thyroid hormones.[1] this compound (6-benzyl-2-thiouracil) is a thioamide that has demonstrated significant inhibitory activity against enzymes involved in thyroid hormone metabolism, suggesting its potential as a therapeutic agent for hyperthyroidism.[2]
The core structure of this compound consists of a thiouracil ring substituted with a benzyl group at the 6-position. The exploration of its structure-activity relationship (SAR) involves systematic modifications of both the thiouracil core and the benzyl moiety to understand their influence on biological potency and selectivity. This guide aims to provide researchers, scientists, and drug development professionals with a detailed technical overview of the current understanding of this compound's SAR.
Mechanism of Action
The primary mechanism of action of this compound and other thioamides is the inhibition of thyroid peroxidase (TPO). TPO catalyzes the oxidation of iodide and its incorporation into tyrosine residues of thyroglobulin, as well as the coupling of these iodotyrosine residues to form T4 and T3.[1] By inhibiting TPO, this compound effectively reduces the synthesis of new thyroid hormones.
A secondary mechanism of action for some thiouracils, including this compound, is the inhibition of iodothyronine deiodinases. These enzymes are responsible for the conversion of the prohormone T4 to the more biologically active T3 in peripheral tissues. This compound has been shown to be a potent inhibitor of type 1 deiodinase (D1).[2]
Structure-Activity Relationship (SAR) Studies
Quantitative Data
The following table summarizes the available quantitative data for this compound and related compounds.
| Compound | Target | Assay | IC50 (µM) | Reference |
| 6-Benzyl-2-thiouracil | Deiodinase 1 (D1) | In vitro enzyme inhibition assay | < 1.7 | [2] |
| 6-n-Propyl-2-thiouracil (PTU) | Deiodinase 1 (D1) | In vitro enzyme inhibition assay | 1.7 | [2] |
| 5-Methyl-2-thiouracil | Deiodinase 1 (D1) | In vitro enzyme inhibition assay | < 1.7 | [2] |
Note: The exact IC50 value for 6-benzyl-2-thiouracil was reported to be lower than that of PTU, indicating higher potency.
SAR Discussion
Based on the limited data and inferences from related thiouracil derivatives, the following SAR points can be discussed:
-
The 6-Position Substituent: The nature of the substituent at the 6-position of the thiouracil ring is a critical determinant of activity. The observation that 6-benzyl-2-thiouracil is a more potent inhibitor of deiodinase 1 than 6-n-propyl-2-thiouracil suggests that an aromatic ring at this position is favorable for activity.[2] This could be due to enhanced hydrophobic interactions within the enzyme's active site. Further studies with substitutions on the benzyl ring (e.g., electron-donating or electron-withdrawing groups at the ortho, meta, and para positions) are necessary to elucidate the electronic and steric requirements for optimal activity.
-
The Thiouracil Core: The 2-thiouracil moiety is essential for the antithyroid activity. The thioamide group (-NH-C(=S)-NH-) is believed to be crucial for the inhibition of thyroid peroxidase. Modifications to this core, such as altering the thio-keto tautomerism or substituting the hydrogens on the nitrogen atoms, would likely have a profound impact on activity. Studies on PTU derivatives have shown that modifications at the C4 position of the thiouracil ring can influence potency.[1] For instance, replacement of the C4 carbonyl with a chloro group or a p-acetyl aniline side chain has been shown to modulate the reduction of T4 levels.[1]
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound derivatives and the evaluation of their antithyroid activity, adapted from established protocols for similar thiouracil compounds.[1]
General Synthesis of 6-(Substituted benzyl)-2-thiouracil Derivatives
Materials:
-
Substituted ethyl phenylacetate
-
Thiourea
-
Sodium metal
-
Absolute ethanol
-
Concentrated hydrochloric acid
Procedure:
-
In a round-bottom flask, dissolve sodium metal in absolute ethanol under an inert atmosphere to prepare a solution of sodium ethoxide.
-
To this solution, add thiourea and the respective substituted ethyl phenylacetate.
-
Reflux the reaction mixture for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous solution with concentrated hydrochloric acid to precipitate the crude product.
-
Filter the precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure 6-(substituted benzyl)-2-thiouracil derivative.
-
Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vivo Evaluation of Antithyroid Activity
This protocol is adapted from a thyroxine-induced hyperthyroidism model in rats.[1]
Animals:
-
Male Wistar rats (150-200 g)
Induction of Hyperthyroidism:
-
Administer L-thyroxine (e.g., 60 µ g/100g body weight, orally) daily for a period of 14 days to induce a hyperthyroid state.
-
Confirm hyperthyroidism by measuring baseline serum T3 and T4 levels, which are expected to be significantly elevated compared to normal control animals.
Experimental Groups:
-
Group I (Normal Control): Receive vehicle only.
-
Group II (Hyperthyroid Control): Receive L-thyroxine and vehicle.
-
Group III (Standard Drug): Receive L-thyroxine and a standard antithyroid drug such as PTU (e.g., 10 mg/kg, orally).
-
Group IV, V, etc. (Test Compounds): Receive L-thyroxine and the synthesized this compound derivatives at a specific dose (e.g., 10 mg/kg, orally).
Treatment:
-
Following the induction of hyperthyroidism, administer the respective treatments (vehicle, standard drug, or test compounds) orally once daily for a specified period (e.g., 14-21 days).
Sample Collection and Analysis:
-
At the end of the treatment period, collect blood samples from all animals via retro-orbital puncture or cardiac puncture under anesthesia.
-
Separate the serum by centrifugation.
-
Measure the concentrations of serum T3 and T4 using commercially available ELISA or radioimmunoassay (RIA) kits.
Data Analysis:
-
Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by a post-hoc test) to compare the mean T3 and T4 levels between the different groups.
-
A significant reduction in T3 and T4 levels in the test compound groups compared to the hyperthyroid control group indicates antithyroid activity.
Conclusion and Future Directions
The available evidence suggests that 6-benzyl-2-thiouracil is a promising scaffold for the development of new antithyroid agents. Its superior potency as a deiodinase 1 inhibitor compared to PTU highlights the potential benefits of an aromatic substituent at the 6-position of the thiouracil ring.[2] However, to fully elucidate the structure-activity relationship and optimize this class of compounds, further research is imperative.
Future studies should focus on the synthesis and biological evaluation of a diverse library of 6-(substituted benzyl)-2-thiouracil derivatives. Specifically, the following areas warrant investigation:
-
Systematic substitution on the benzyl ring: The introduction of various electron-donating and electron-withdrawing groups at the ortho, meta, and para positions will provide critical insights into the electronic and steric requirements for optimal TPO and deiodinase inhibition.
-
In vitro TPO inhibition assays: The development and utilization of a robust in vitro TPO inhibition assay will enable high-throughput screening of new derivatives and provide quantitative IC50 values, which are essential for a detailed SAR analysis.
-
Quantitative Structure-Activity Relationship (QSAR) studies: Once a sufficient dataset of active compounds is generated, QSAR modeling can be employed to develop predictive models that can guide the design of new, more potent analogues.
By systematically exploring the SAR of this compound, the scientific community can pave the way for the development of novel, more effective, and safer therapeutic options for the management of hyperthyroidism.
References
- 1. Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Se- and S-Based Thiouracil and Methimazole Analogues Exert Different Inhibitory Mechanisms on Type 1 and Type 2 Deiodinases - PMC [pmc.ncbi.nlm.nih.gov]
Benzylthiouracil's Impact on Thyroid Hormone Synthesis: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzylthiouracil (BTU), a thioamide antithyroid agent, serves as a critical tool in the management of hyperthyroidism. Structurally related to propylthiouracil (PTU), its primary mechanism of action involves the direct inhibition of key enzymatic processes within the thyroid gland, leading to a reduction in the synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3). This technical guide provides an in-depth analysis of the effects of this compound on thyroid hormone synthesis pathways, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate a comprehensive understanding for research and drug development applications.
Core Mechanism of Action: Inhibition of Thyroid Peroxidase
The cornerstone of this compound's therapeutic effect lies in its potent inhibition of thyroid peroxidase (TPO).[1][2] TPO is a crucial heme-containing enzyme responsible for two essential steps in thyroid hormone biosynthesis: the oxidation of iodide and the subsequent iodination of tyrosine residues on the thyroglobulin protein.[2] By blocking TPO, this compound effectively curtails the production of monoiodotyrosine (MIT) and diiodotyrosine (DIT), the precursors to T4 and T3.[1] It is important to note that this compound does not impede the release of pre-synthesized and stored thyroid hormones from the thyroid gland.[1]
Quantitative Data Summary
The following tables summarize the available quantitative data on the inhibitory effects of this compound and its analog, propylthiouracil, on key enzymes in thyroid hormone metabolism, as well as their in vivo effects on thyroid hormone levels.
| Compound | Enzyme | IC50 Value (µM) | Source |
| This compound (C2) | Type 1 Deiodinase (D1) | < 1.7 | [3] |
| Propylthiouracil (PTU) | Thyroid Peroxidase (TPO) | 1.2 | [1] |
| Propylthiouracil (PTU) | Type 1 Deiodinase (D1) | 1.7 | [3] |
| Methimazole (MMI) | Thyroid Peroxidase (TPO) | 0.11 | [1] |
Table 1: In Vitro Inhibitory Activity of Thiouracil Derivatives. This table presents the half-maximal inhibitory concentration (IC50) values, indicating the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value signifies greater potency.
| Treatment Group | Change in Free T4 (fT4) Levels | Remission Rate (12-18 months) | Source |
| This compound (BTU) | Slower and less pronounced decrease compared to MMI | 31.9% | [4][5] |
| Methimazole (MMI) | Earlier and more pronounced decrease compared to BTU | 58.3% | [4][5] |
Table 2: Comparative Clinical Efficacy of this compound. This table summarizes the findings of a comparative study between this compound and methimazole in patients with Graves' disease, highlighting differences in their effects on free T4 levels and long-term remission rates.
Signaling Pathways and Experimental Workflows
To visually represent the complex processes involved, the following diagrams have been generated using the DOT language.
Figure 1. Thyroid Hormone Synthesis Pathway and the inhibitory action of this compound.
Figure 2. Experimental workflow for assessing Thyroid Peroxidase (TPO) inhibition.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the typical protocols used to assess the effects of compounds like this compound on thyroid hormone synthesis.
In Vitro Thyroid Peroxidase (TPO) Inhibition Assay (Amplex UltraRed Method)
This assay is a widely used high-throughput screening method to identify and characterize TPO inhibitors.[1]
1. Preparation of Reagents:
- Thyroid Microsomes: Prepare from rat or human thyroid tissue as a source of TPO.[1] The protein concentration is determined using a standard protein assay (e.g., BCA assay).
- Assay Buffer: 200 mM potassium phosphate buffer.
- Amplex UltraRed (AUR) Reagent: Prepare a stock solution in DMSO and dilute to the working concentration in the assay buffer.
- Hydrogen Peroxide (H₂O₂): Prepare a fresh working solution.
- Test Compound: Dissolve this compound in DMSO to create a stock solution, from which serial dilutions are made.
2. Assay Procedure (96-well plate format):
- To each well, add the assay buffer, thyroid microsomes, and the test compound at various concentrations.
- Include positive controls (e.g., Propylthiouracil, Methimazole) and a vehicle control (DMSO without the test compound).
- Initiate the enzymatic reaction by adding H₂O₂ to all wells.
- Incubate the plate at 37°C for 30 minutes in a plate reader.
3. Data Acquisition and Analysis:
- Measure the fluorescence intensity at an excitation wavelength of 544 nm and an emission wavelength of 590 nm.
- The percentage of TPO inhibition is calculated relative to the vehicle control.
- Plot the percentage of inhibition against the logarithm of the test compound concentration to generate a dose-response curve.
- The IC50 value is determined from the dose-response curve using non-linear regression analysis.
In Vivo Assessment of Antithyroid Activity in a Rat Model
Animal models are essential for evaluating the physiological effects of antithyroid compounds.
1. Animal Model and Treatment:
- Use adult male rats housed under controlled environmental conditions.
- Administer this compound orally or via intraperitoneal injection at various dose levels for a specified duration (e.g., 4 days).[1]
- Include a control group receiving the vehicle only.
2. Sample Collection:
- At the end of the treatment period, collect blood samples for serum analysis of T3, T4, and Thyroid-Stimulating Hormone (TSH).
- Excise the thyroid glands for further analysis.
3. Hormone Level Analysis:
- Quantify serum T3 and T4 concentrations using validated methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or specific immunoassays.
- Measure serum TSH levels using a specific immunoassay to assess the feedback response of the hypothalamic-pituitary-thyroid axis.
4. Data Analysis:
- Compare the mean serum hormone levels between the treatment groups and the control group using appropriate statistical tests (e.g., ANOVA).
- Evaluate the dose-dependent effects of this compound on T3, T4, and TSH levels.
Conclusion
This compound exerts its antithyroid effects primarily through the inhibition of thyroid peroxidase, a critical enzyme in the synthesis of thyroid hormones. While specific quantitative data for its TPO inhibition is limited, comparative data with its analog, propylthiouracil, and in vivo studies confirm its efficacy in reducing thyroid hormone levels. The provided experimental protocols and pathway diagrams offer a robust framework for researchers and drug development professionals to further investigate the nuanced effects of this compound and to develop novel therapeutic strategies for thyroid disorders. Further research to determine the precise IC50 of this compound on TPO would be beneficial for a more complete understanding of its potency.
References
- 1. Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro assessment of thyroid peroxidase inhibition by chemical exposure: comparison of cell models and detection methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Se- and S-Based Thiouracil and Methimazole Analogues Exert Different Inhibitory Mechanisms on Type 1 and Type 2 Deiodinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The antithyroid agent 6-n-propyl-2-thiouracil is a mechanism-based inactivator of the neuronal nitric oxide synthase isoform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of antithyroid agents 6-propyl-2-thiouracil and 1-mehtyl-2-mercaptoimidazole on human thyroid iodine peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Cell-Based Screening of Benzylthiouracil Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzylthiouracil and its analogues are a class of compounds known for their antithyroid properties. The primary mechanism of action for these thiourea-based drugs is the inhibition of thyroid peroxidase (TPO), a key enzyme in the biosynthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3).[1] The overproduction of these hormones leads to hyperthyroidism, a condition that can be managed by agents that suppress thyroid hormone synthesis. Consequently, the development and screening of novel this compound analogues are of significant interest in the discovery of new therapeutics for thyroid disorders.
This document provides detailed application notes and protocols for the cell-based screening of this compound analogues. The described assays are designed to assess the cytotoxic effects of the compounds and to quantify their inhibitory activity against thyroid peroxidase and their potential to antagonize the thyroid hormone receptor.
Overview of Screening Workflow
A typical workflow for screening a library of this compound analogues involves a multi-step process to identify and characterize lead compounds. This process begins with a primary screen to assess the general cytotoxicity of the compounds, followed by secondary screens to evaluate their specific inhibitory effects on thyroid hormone synthesis and action.
Caption: High-level workflow for screening this compound analogues.
Thyroid Hormone Synthesis Signaling Pathway
To effectively screen for inhibitors, it is crucial to understand the pathway of thyroid hormone synthesis. The process occurs in the follicular cells of the thyroid gland and involves the uptake of iodide, its oxidation, and subsequent incorporation into thyroglobulin, all of which are catalyzed by thyroid peroxidase (TPO).[2][3] this compound and its analogues act by inhibiting TPO, thereby blocking the production of thyroid hormones.[4]
Caption: Thyroid hormone synthesis pathway and the inhibitory action of this compound analogues.
Data Presentation: Quantitative Analysis of this compound Analogues
The following tables summarize hypothetical quantitative data for a series of this compound analogues. The data are presented to facilitate easy comparison of cytotoxicity and inhibitory potency.
Table 1: Cytotoxicity of this compound Analogues in a Human Thyroid Cell Line (Nthy-ori 3-1)
| Compound ID | Analogue Structure | CC50 (µM) |
| BTU-001 | (Structure A) | > 100 |
| BTU-002 | (Structure B) | 85.2 |
| BTU-003 | (Structure C) | > 100 |
| BTU-004 | (Structure D) | 55.7 |
| PTU (Control) | (Propylthiouracil) | > 100 |
Table 2: In Vitro Inhibition of Thyroid Peroxidase (TPO) by this compound Analogues
| Compound ID | IC50 (µM) |
| BTU-001 | 5.8 |
| BTU-002 | 12.3 |
| BTU-003 | 2.1 |
| BTU-004 | 9.7 |
| PTU (Control) | 1.2[5] |
| MMI (Control) | 0.11[5] |
Table 3: Thyroid Hormone Receptor (TRβ) Antagonistic Activity of this compound Analogues
| Compound ID | IC50 (µM) |
| BTU-001 | > 50 |
| BTU-002 | > 50 |
| BTU-003 | 45.6 |
| BTU-004 | > 50 |
Experimental Protocols
Cell Viability Assay (Resazurin Reduction Assay)
This protocol is designed to assess the cytotoxicity of the this compound analogues.
Materials:
-
Human thyroid follicular cell line (e.g., Nthy-ori 3-1)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well clear-bottom black plates
-
This compound analogues dissolved in DMSO
-
Resazurin sodium salt solution (1 mg/mL in PBS)
-
Plate reader with fluorescence detection (Ex/Em: 560/590 nm)
Procedure:
-
Seed Nthy-ori 3-1 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of the this compound analogues in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for 48 hours at 37°C.
-
Add 20 µL of resazurin solution to each well and incubate for 4 hours at 37°C.
-
Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 values using a non-linear regression analysis.
Thyroid Peroxidase (TPO) Inhibition Assay (Amplex® UltraRed Assay)
This assay quantifies the inhibitory effect of the compounds on TPO activity.[6][7]
Materials:
-
HEK293T cells overexpressing human TPO (HEK-TPOA7)[6]
-
Cell lysis buffer (e.g., 0.1% sodium deoxycholate in PBS)
-
Amplex® UltraRed reagent
-
Hydrogen peroxide (H2O2)
-
96-well black plates
-
Fluorometric plate reader (Ex/Em: 530/590 nm)
-
This compound analogues and control inhibitors (PTU, MMI)
Procedure:
-
Prepare a cell lysate from the HEK-TPOA7 cell line.[6]
-
In a 96-well plate, add 50 µL of the cell lysate (final protein concentration of 0.06 mg/mL).
-
Add the this compound analogues at various concentrations.
-
Initiate the reaction by adding 25 µL of Amplex® UltraRed solution (final concentration 25 µM) and 5 µL of H2O2 (final concentration 40 µM).[6]
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the fluorescence at an excitation of 530 nm and an emission of 590 nm.
-
Calculate the percentage of TPO inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 values by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Thyroid Hormone Receptor (TR) Antagonist Reporter Gene Assay
This assay determines if the compounds can antagonize the action of thyroid hormone at its receptor.
Materials:
-
GH3.TRE-Luc cell line (rat pituitary tumor cells stably transfected with a luciferase reporter gene responsive to thyroid hormone).[8]
-
Cell culture medium
-
96-well white, clear-bottom plates
-
Triiodothyronine (T3)
-
This compound analogues
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the GH3.TRE-Luc cells in a 96-well plate.
-
After 24 hours, treat the cells with the this compound analogues at various concentrations in the presence of a constant concentration of T3 (e.g., 1 nM).
-
Include control wells with T3 alone (positive control) and vehicle alone (negative control).
-
Incubate the plate for 24 hours at 37°C.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of T3-induced luciferase activity.
-
Determine the IC50 values for the antagonistic activity.
Mandatory Visualizations
Caption: Workflow for the Thyroid Peroxidase (TPO) Inhibition Assay.
Caption: Principle of the Thyroid Hormone Receptor (TR) Antagonist Assay.
References
- 1. Antithyroid drugs and their analogues: synthesis, structure, and mechanism of action. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. cusabio.com [cusabio.com]
- 4. mims.com [mims.com]
- 5. Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro assessment of thyroid peroxidase inhibition by chemical exposure: comparison of cell models and detection methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 8. Detection of thyroid hormone receptor disruptors by a novel stable in vitro reporter gene assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Benzylthiouracil using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Benzylthiouracil. While specific methods for this compound are not widely published, this protocol has been adapted from validated methods for the structurally similar and well-studied compound, Propylthiouracil (PTU). The described method utilizes a reversed-phase C18 column with a mobile phase consisting of a phosphate buffer and acetonitrile, offering excellent selectivity and sensitivity for the determination of this compound in bulk drug substances and pharmaceutical formulations. This document provides comprehensive experimental protocols, data presentation in tabular format, and visual diagrams to facilitate implementation in a laboratory setting.
Introduction
This compound is a thioamide derivative with potential applications in pharmaceutical development. Accurate and precise quantification of this compound is crucial for quality control, stability studies, and pharmacokinetic analysis. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of drug molecules.[1] This application note presents a detailed HPLC method, adapted from established protocols for related thiouracil compounds, to ensure reliable and reproducible quantification of this compound.
Chromatographic Conditions
A reversed-phase HPLC method was developed and validated for the estimation of this compound. The optimized chromatographic conditions are summarized in the table below.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II LC System or equivalent |
| Column | C18 Column (e.g., Inertsil ODS 3V, 250 x 4.6 mm, 5µm)[2] |
| Mobile Phase | Phosphate Buffer: Acetonitrile (e.g., 87:13 v/v)[2] |
| Buffer Preparation | Prepare a phosphate buffer (e.g., 0.02M) and adjust pH as needed (e.g., pH 4.6 ± 0.05)[3][4] |
| Flow Rate | 1.0 mL/min[2] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (or controlled at 25°C)[5] |
| Detection | UV-Vis Detector at 276 nm[2] |
| Run Time | Approximately 15 minutes |
Experimental Protocols
Preparation of Solutions
Mobile Phase Preparation:
-
Prepare a 0.02M solution of monobasic potassium phosphate in HPLC-grade water.
-
Adjust the pH of the buffer solution to 4.6 ± 0.05 using orthophosphoric acid.
-
Mix the phosphate buffer and acetonitrile in the ratio of 87:13 (v/v).
-
Degas the mobile phase by sonication or vacuum filtration before use to prevent bubble formation.[6]
Standard Stock Solution Preparation (1000 µg/mL):
-
Accurately weigh approximately 100 mg of this compound reference standard.
-
Transfer the standard to a 100 mL volumetric flask.
-
Add approximately 70 mL of a diluent (e.g., methanol/water mixture) and sonicate to dissolve.[3]
-
Make up the volume to 100 mL with the diluent and mix well.
Preparation of Working Standard Solutions:
-
From the standard stock solution, prepare a series of working standard solutions by appropriate dilution with the diluent to achieve concentrations in the desired linear range (e.g., 100-300 µg/mL).[2]
Sample Preparation (for Pharmaceutical Formulations):
-
Weigh and finely powder a representative number of tablets (e.g., 20 tablets) to determine the average weight.[3]
-
Accurately weigh a quantity of the powdered formulation equivalent to a specific amount of this compound.
-
Transfer the weighed powder to a suitable volumetric flask.
-
Add a portion of the diluent, sonicate for a specified time (e.g., 15 minutes) to ensure complete dissolution of the active ingredient.[3]
-
Make up to the mark with the diluent and mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.[1][7]
Method Validation Parameters
The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[8] Key validation parameters are summarized below.
| Validation Parameter | Acceptance Criteria | Typical Results (Adapted from PTU) |
| Linearity (R²) | R² ≥ 0.999 | 0.9999[2] |
| Range | e.g., 100 - 300 µg/mL | 100.0 - 300.0 µg/mL[2] |
| Accuracy (% Recovery) | 98 - 102% | 98 - 102%[3][4] |
| Precision (% RSD) | ≤ 2% | < 2% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | Dependent on instrumentation and analyte |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 | Dependent on instrumentation and analyte |
| Specificity | No interference from excipients or degradation products | The method should effectively separate the drug from its potential impurities.[2] |
| Robustness | Insensitive to small, deliberate variations in method parameters | Consistent results with minor changes in flow rate, mobile phase composition, etc.[8] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC quantification of this compound.
Caption: Experimental workflow for this compound quantification by HPLC.
Method Validation Relationship
The relationship between different validation parameters ensures the reliability of the analytical method.
Caption: Interrelationship of HPLC method validation parameters.
Conclusion
The HPLC method described in this application note provides a reliable and robust approach for the quantification of this compound in various samples. By adapting established methods for similar compounds, this protocol offers a solid foundation for routine analysis in quality control and research and development settings. Proper method validation in accordance with ICH guidelines is essential to ensure the accuracy and precision of the results obtained.
References
- 1. greyhoundchrom.com [greyhoundchrom.com]
- 2. researchgate.net [researchgate.net]
- 3. Innovative RP-HPLC Technique for Method Development and Validation of Propylthiouracil Tablets – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. Preparation Mobile Phase of HPLC Column - Hawach [hawachhplccolumn.com]
- 7. sartorius.com [sartorius.com]
- 8. jetir.org [jetir.org]
Application Notes and Protocols: In Vitro Culture of Thyroid Cells with Benzylthiouracil Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thyroid hormones are critical regulators of metabolism, growth, and development. The synthesis of these hormones is a complex process primarily occurring in the follicular cells of the thyroid gland and is dependent on the function of key proteins, including the sodium-iodide symporter (NIS) and thyroid peroxidase (TPO).[1] Dysregulation of this pathway can lead to thyroid disorders such as hyperthyroidism, which is often treated with antithyroid drugs.
Benzylthiouracil (BTU) is a thioamide antithyroid agent, structurally related to the more commonly used propylthiouracil (PTU).[2][3] Thioamides function by inhibiting the action of TPO, a key enzyme responsible for the oxidation of iodide and its incorporation into thyroglobulin, a critical step in the synthesis of thyroid hormones.[3][4] In vitro models of thyroid cell culture provide a powerful platform for studying the mechanisms of action of such drugs, assessing their efficacy, and evaluating their potential cytotoxicity.
These application notes provide a comprehensive overview and detailed protocols for the in vitro culture of primary thyroid cells and the subsequent treatment with this compound. The included methodologies cover cell viability, hormone production, and gene and protein expression analysis to offer a complete framework for investigating the effects of BTU on thyroid cell function.
Data Presentation
The following tables present hypothetical, yet representative, quantitative data for the effects of this compound (BTU) on primary thyroid cell cultures. This data is based on typical results observed with similar antithyroid drugs, such as propylthiouracil (PTU), and should serve as a guide for expected outcomes.
Table 1: Effect of this compound on Thyroid Cell Viability (MTT Assay)
| BTU Concentration (µM) | Cell Viability (%) (Mean ± SD, n=3) |
| 0 (Control) | 100 ± 4.5 |
| 1 | 98.2 ± 5.1 |
| 10 | 95.6 ± 4.8 |
| 50 | 91.3 ± 6.2 |
| 100 | 85.7 ± 5.5 |
| 200 | 78.4 ± 6.9 |
Table 2: Inhibition of Thyroxine (T4) and Triiodothyronine (T3) Production by this compound (ELISA)
| BTU Concentration (µM) | T4 Concentration (ng/mL) (Mean ± SD, n=3) | T3 Concentration (pg/mL) (Mean ± SD, n=3) |
| 0 (Control) | 25.4 ± 2.1 | 150.8 ± 12.3 |
| 1 | 20.1 ± 1.8 | 118.5 ± 10.9 |
| 10 | 12.5 ± 1.1 | 75.2 ± 8.5 |
| 50 | 6.8 ± 0.7 | 40.1 ± 5.1 |
| 100 | 3.1 ± 0.4 | 18.6 ± 3.2 |
Table 3: Relative Gene Expression in Thyroid Cells Treated with this compound (qPCR)
| Gene | Fold Change vs. Control (100 µM BTU) (Mean ± SD, n=3) |
| Thyroglobulin (Tg) | 0.95 ± 0.12 |
| Sodium-Iodide Symporter (NIS) | 1.1 ± 0.15 |
| Thyroid Peroxidase (TPO) | 1.2 ± 0.18 |
Table 4: Relative Protein Expression of Thyroid Peroxidase (TPO) after this compound Treatment (Western Blot)
| Treatment | Relative TPO Protein Level (Normalized to β-actin) (Mean ± SD, n=3) |
| Control | 1.00 ± 0.08 |
| 100 µM BTU | 0.98 ± 0.11 |
Experimental Workflows and Signaling Pathways
Experimental Workflow
Caption: Workflow for in vitro this compound treatment and analysis.
Signaling Pathway of this compound Action
References
Application Notes and Protocols for Preclinical Benzylthiouracil Dosage Determination
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzylthiouracil (BTU) is a thioamide compound closely related to propylthiouracil (PTU) and is utilized as an antithyroid agent.[1] Its primary mechanism of action involves the inhibition of thyroid peroxidase, an enzyme crucial for the synthesis of thyroid hormones, thyroxine (T4), and triiodothyronine (T3).[2] By blocking the production of these hormones, BTU effectively reduces their circulating levels, making it a compound of interest for investigating treatments for hyperthyroidism and related conditions in a preclinical setting.
These application notes provide a comprehensive guide for determining the appropriate dosage of this compound for preclinical research, with a focus on rodent models. The protocols outlined below are based on established methodologies for similar antithyroid compounds, particularly Propylthiouracil (PTU), due to the limited availability of specific preclinical data for BTU. Researchers should adapt these protocols as necessary for their specific experimental design and institutional guidelines.
Data Presentation: Quantitative Data for Thiouracil Derivatives
Due to the limited availability of specific preclinical data for this compound, the following table summarizes key quantitative parameters for the closely related and well-studied compound, Propylthiouracil (PTU), in rats. This data can serve as a valuable starting point for dose-range finding studies with BTU.
| Parameter | Species | Value | Administration Route | Source(s) |
| Effective Dose (ED50) | Rat | 0.0005% in drinking water (for 50% suppression of thyroid PBI) | Oral (drinking water) | [3] |
| Effective Dose Range | Rat | 0.1 - 10 mg/kg body weight | Oral (gavage) | |
| Effective Dose Range | Rat | 0.001% - 0.1% in drinking water (to induce hypothyroidism) | Oral (drinking water) | [4] |
| LD50 | Rat | 1250 mg/kg | Oral | [2] |
| Pharmacokinetic Parameters | ||||
| Bioavailability | Rat | ~75% (for PTU) | Oral | [5] |
| Half-life (elimination) | Rat | ~1 hour (for PTU) | Oral | [5] |
| Volume of Distribution (Vd) | Rat | 0.4 L/kg (for PTU) | Oral | [5] |
| Protein Binding | Rat | 80-85% (for PTU) | - | [5] |
| Metabolism | Rat | Hepatic (primarily glucuronidation) | - | [5] |
| Excretion | Rat | ~35% in urine as metabolites within 24 hours (for PTU) | - | [5] |
Experimental Protocols
Protocol for Establishing a Hyperthyroid Rodent Model
To evaluate the efficacy of this compound in a disease-relevant context, it is often necessary to induce hyperthyroidism in laboratory animals.
Materials:
-
Levothyroxine (T4) sodium salt
-
Vehicle (e.g., sterile saline or drinking water)
-
Rodents (rats or mice)
-
Animal balance
-
Gavage needles (for oral administration) or syringes and needles (for intraperitoneal injection)
Procedure:
-
Animal Acclimatization: Allow animals to acclimate to the housing conditions for at least one week prior to the start of the experiment.
-
T4 Preparation: Prepare a stock solution of Levothyroxine in the chosen vehicle. The concentration should be calculated based on the desired dosage and the administration volume.
-
Administration:
-
Oral Administration: Administer T4 solution daily via oral gavage. A typical dose to induce hyperthyroidism in rats is in the range of 100-500 µg/kg body weight.
-
Drinking Water: Alternatively, T4 can be added to the drinking water. The concentration should be adjusted based on the average daily water consumption of the animals to achieve the target dose.
-
Intraperitoneal Injection: T4 can also be administered via intraperitoneal injection.
-
-
Monitoring: Monitor the animals daily for clinical signs of hyperthyroidism, such as weight loss despite normal or increased food intake, hyperactivity, and increased heart rate.
-
Confirmation of Hyperthyroidism: After a predetermined period (e.g., 2-4 weeks), collect blood samples to measure serum levels of T4, T3, and Thyroid Stimulating Hormone (TSH). Elevated T4 and T3 levels with suppressed TSH levels confirm the hyperthyroid state.
Protocol for Dose-Response Study of this compound
This protocol outlines the steps to determine the effective dose range of BTU.
Materials:
-
This compound (BTU)
-
Vehicle for BTU (e.g., 0.5% carboxymethylcellulose)
-
Hyperthyroid rodents (prepared as per Protocol 1) or normal rodents
-
Animal balance
-
Gavage needles
Procedure:
-
Animal Grouping: Divide the animals into several groups (n=5-10 per group), including a vehicle control group and at least 3-4 dose groups of BTU.
-
Dose Selection: Based on the data for PTU, an initial dose range for BTU could be explored from 1 mg/kg to 100 mg/kg.
-
BTU Preparation: Prepare suspensions of BTU in the vehicle at the desired concentrations.
-
Administration: Administer the assigned dose of BTU or vehicle to each animal daily via oral gavage for a specified period (e.g., 2-4 weeks).
-
Monitoring: Record body weight, food and water intake, and any clinical signs of toxicity daily.
-
Endpoint Analysis: At the end of the treatment period, collect blood samples for the analysis of T4, T3, and TSH levels. Euthanize the animals and collect the thyroid gland for weight measurement and histopathological analysis.
-
Data Analysis: Analyze the dose-dependent effects of BTU on thyroid hormone levels and thyroid gland weight. Determine the ED50 (the dose that produces 50% of the maximal effect) from the dose-response curve.
Protocol for Acute Toxicity (LD50) Determination
This protocol is a modification of the OECD Test Guideline 420 (Fixed Dose Procedure) to estimate the acute oral toxicity of BTU.[6]
Materials:
-
This compound (BTU)
-
Vehicle
-
Rodents (rats or mice, typically one sex, e.g., females)
-
Animal balance
-
Gavage needles
Procedure:
-
Sighting Study: A preliminary study with a small number of animals is conducted to identify the dose range causing toxicity. Start with a dose based on PTU's LD50 (e.g., a fraction of 1250 mg/kg).
-
Main Study:
-
Use fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).
-
Dose one animal at a time at a specific dose level.
-
Observe the animal for signs of toxicity and mortality for up to 14 days.
-
If the animal survives, dose four more animals at the same level.
-
If the animal dies, dose the next animal at a lower dose level.
-
The procedure continues until the dose causing evident toxicity or no more than one death is identified.
-
-
Observations: Record all clinical signs of toxicity, including changes in behavior, appearance, and physiological functions, as well as the time of onset, duration, and severity.
-
Necropsy: At the end of the observation period, all surviving animals are euthanized, and a gross necropsy is performed.
Protocol for Preclinical Pharmacokinetic Study
This protocol describes the steps to evaluate the pharmacokinetic profile of BTU.
Materials:
-
This compound (BTU)
-
Vehicle
-
Rodents (rats or mice) with cannulated jugular veins for serial blood sampling (optional but recommended)
-
Gavage needles
-
Blood collection supplies (e.g., capillary tubes, syringes, EDTA tubes)
-
Centrifuge
-
Analytical equipment (e.g., LC-MS/MS)
Procedure:
-
Dosing: Administer a single known dose of BTU to the animals via oral gavage.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing.[7][8][9][10][11]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma samples to determine the concentration of BTU at each time point using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12]
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t1/2)
-
Volume of distribution (Vd)
-
Clearance (CL)
-
Mandatory Visualizations
References
- 1. scholarworks.uni.edu [scholarworks.uni.edu]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Propylthiouracil (PTU) pharmacology in the rat. II. Effects of PTU on thyroid function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. publications.iarc.who.int [publications.iarc.who.int]
- 5. Propylthiouracil (PTU) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. oecd.org [oecd.org]
- 7. Rodent Blood Collection | Research Animal Resources and Compliance | University of Wisconsin-Madison [rarc.wisc.edu]
- 8. Guidelines for Blood Collection in Laboratory Animals | UK Research [research.uky.edu]
- 9. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 10. idexxbioanalytics.com [idexxbioanalytics.com]
- 11. Article - Standard for Rodent Blood W... [policies.unc.edu]
- 12. Simultaneous Quantification of Propylthiouracil and Its N-β-d Glucuronide by HPLC-MS/MS: Application to a Metabolic Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Benzylthiouracil in Graves' Disease Research Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Benzylthiouracil (BTU), a thioamide antithyroid agent, in preclinical research models of Graves' disease. The protocols and data presented are synthesized from established methodologies for related compounds, such as Propylthiouracil (PTU), to provide a framework for investigating the therapeutic potential of this compound.
Introduction
Graves' disease is an autoimmune disorder characterized by the production of thyroid-stimulating immunoglobulins (TSIs) that bind to and activate the thyrotropin receptor (TSHR), leading to hyperthyroidism.[1] Animal models that replicate the key features of Graves' disease are crucial for understanding its pathogenesis and for the preclinical evaluation of novel therapeutic agents.[2][3] this compound, a derivative of thiouracil, functions by inhibiting the synthesis of thyroid hormones and is a relevant compound for investigation in such models.[4][5]
Mechanism of Action
This compound, like other thioamides, exerts its antithyroid effects primarily through the inhibition of thyroid peroxidase (TPO).[6] TPO is a key enzyme in the thyroid gland responsible for the iodination of tyrosine residues on thyroglobulin and the subsequent coupling of these residues to form the thyroid hormones, thyroxine (T4) and triiodothyronine (T3).[7][8] By inhibiting TPO, this compound effectively reduces the production of new thyroid hormones.[6][8]
Signaling Pathway of Thyroid Hormone Synthesis Inhibition by this compound
Caption: Inhibition of Thyroid Peroxidase by this compound.
Graves' Disease Animal Models
Several mouse models have been developed to mimic the autoimmune hyperthyroidism seen in Graves' disease.[3][9] A commonly used and reproducible model involves the immunization of susceptible mouse strains, such as BALB/c, with an adenovirus expressing the A subunit of the human TSHR (Ad-TSHR-A).[2][5] This method induces the production of stimulating TSHR antibodies, leading to elevated thyroid hormone levels and goiter, characteristic features of Graves' disease.[3][5]
Experimental Protocols
The following protocols are adapted from established methods for antithyroid drug testing in Graves' disease mouse models and can be applied to the evaluation of this compound.
Induction of Graves' Disease Model
This protocol describes the induction of autoimmune hyperthyroidism in mice using an adenoviral vector.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Recombinant adenovirus encoding the human TSHR A-subunit (Ad-TSHR-A)
-
Phosphate-buffered saline (PBS)
-
Syringes and needles for intramuscular injection
Procedure:
-
Dilute the Ad-TSHR-A vector in sterile PBS to the desired concentration (e.g., 1 x 10^10 viral particles/100 µL).
-
Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).
-
Inject 100 µL of the viral suspension intramuscularly into the hind limb of each mouse.
-
Repeat the immunization every 3-4 weeks for a total of 2-3 injections to establish a chronic disease model.[4]
-
Monitor the mice for signs of hyperthyroidism (e.g., weight loss, increased activity).
-
Confirm the development of hyperthyroidism by measuring serum T4 and TSHR antibody (TRAb) levels 4-6 weeks after the initial immunization.
This compound Treatment Protocol
This protocol outlines the administration of this compound to the established Graves' disease mouse model.
Materials:
-
Graves' disease model mice with confirmed hyperthyroidism
-
This compound
-
Vehicle for administration (e.g., 0.5% carboxymethylcellulose in water)
-
Oral gavage needles
Procedure:
-
Once hyperthyroidism is confirmed, randomize the mice into a control group and a this compound treatment group.
-
Prepare a suspension of this compound in the vehicle at the desired concentration. Based on effective doses of the related compound propylthiouracil, a starting dose range of 5-10 mg/kg body weight per day can be considered.
-
Administer this compound or the vehicle to the respective groups daily via oral gavage.
-
The treatment duration can range from 4 to 8 weeks, depending on the study's objectives.
-
Monitor the body weight and overall health of the mice throughout the treatment period.
-
Collect blood samples at baseline and at regular intervals (e.g., every 2 weeks) to monitor thyroid hormone and TRAb levels.
-
At the end of the treatment period, euthanize the mice and collect thyroid glands for histological analysis.
Experimental Workflow Diagram
References
- 1. Assessing the effects of thyroid suppression on benign solitary thyroid nodules: a model for using quantitative research synthesis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Review of Mouse Models of Graves' Disease and Orbitopathy-Novel Treatment by Induction of Tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insight Into Mouse Models of Hyperthyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review of Mouse Models of Graves’ Disease and Orbitopathy—Novel Treatment by Induction of Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lessons from mouse models of Graves’ disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Bioinorganic Chemistry in Thyroid Gland: Effect of Antithyroid Drugs on Peroxidase-Catalyzed Oxidation and Iodination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. Frontiers | Insight Into Mouse Models of Hyperthyroidism [frontiersin.org]
Application Note: Spectrophotometric Analysis of Benzylthiouracil in Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzylthiouracil (6-benzyl-2-thiouracil) is a thioamide drug used in the management of hyperthyroidism.[1] It is structurally related to other therapeutic thiouracils, such as propylthiouracil.[1] Accurate and reliable quantification of this compound in solution is crucial for pharmaceutical quality control, formulation development, and research purposes. Ultraviolet-Visible (UV-Vis) spectrophotometry is a simple, cost-effective, and rapid analytical technique widely employed for the quantitative analysis of pharmaceutical compounds.[2] This application note provides a detailed protocol for the spectrophotometric analysis of this compound in a solution, based on the general properties of thiouracil derivatives.
While direct UV-Vis absorption spectra for this compound are not extensively reported in publicly available literature, thiouracil derivatives are known to exhibit strong absorbance in the UV region. This method is based on the principle that the absorbance of a solution is directly proportional to the concentration of the analyte, as described by the Beer-Lambert Law.
Principle of the Method
This method involves the direct measurement of the ultraviolet absorbance of a this compound solution at its wavelength of maximum absorbance (λmax). The concentration of this compound is determined by comparing its absorbance to a standard calibration curve prepared from solutions of known concentrations. Due to the lack of specific literature on the λmax of this compound, it is essential to experimentally determine this value by scanning a dilute solution of the compound over a UV range (typically 200-400 nm). For structurally similar compounds like propylthiouracil, the λmax is often observed around 275 nm in neutral or acidic media.
Data Presentation
The following table summarizes the key quantitative parameters that should be determined during the validation of this analytical method. The values provided are hypothetical and should be replaced with experimental data.
| Parameter | Symbol | Value | Units |
| Wavelength of Maximum Absorbance | λmax | To be determined | nm |
| Molar Absorptivity | ε | To be determined | L·mol⁻¹·cm⁻¹ |
| Correlation Coefficient | R² | > 0.999 | - |
| Linearity Range | - | 2 - 20 | µg/mL |
| Limit of Detection | LOD | To be determined | µg/mL |
| Limit of Quantitation | LOQ | To be determined | µg/mL |
Experimental Protocols
Apparatus and Materials
-
UV-Vis Spectrophotometer (double beam)
-
Matched quartz cuvettes (1 cm path length)
-
Analytical balance
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Pipettes (various sizes)
-
This compound reference standard
-
Solvent: Methanol (HPLC grade) or 0.1 M Hydrochloric Acid
Preparation of Standard Solutions
4.2.1. Preparation of Stock Standard Solution (100 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer the weighed standard into a 100 mL volumetric flask.
-
Dissolve the standard in approximately 50 mL of the chosen solvent (e.g., Methanol).
-
Sonicate for 10 minutes to ensure complete dissolution.
-
Make up the volume to 100 mL with the same solvent and mix thoroughly.
4.2.2. Preparation of Working Standard Solutions:
-
From the stock standard solution (100 µg/mL), pipette appropriate aliquots into a series of 10 mL volumetric flasks.
-
Dilute to the mark with the solvent to obtain final concentrations in the expected linearity range (e.g., 2, 5, 10, 15, 20 µg/mL).
Sample Preparation
The sample preparation procedure will depend on the matrix. For a simple solution, a direct dilution to bring the concentration within the calibration range may be sufficient. For more complex matrices, extraction procedures may be necessary.
Example for a formulated product:
-
Weigh and finely powder a representative sample of the formulation (e.g., tablets).
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound.
-
Transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of the solvent and sonicate for 15-20 minutes to extract the drug.
-
Allow the solution to cool to room temperature and make up the volume with the solvent.
-
Filter the solution through a suitable filter (e.g., 0.45 µm) to remove any undissolved excipients.
-
Dilute the filtrate with the solvent to obtain a final concentration within the established linearity range.
Analytical Procedure
-
Determination of λmax:
-
Scan one of the working standard solutions (e.g., 10 µg/mL) from 400 nm to 200 nm against a solvent blank.
-
Identify the wavelength of maximum absorbance (λmax). All subsequent measurements should be performed at this wavelength.
-
-
Calibration Curve:
-
Measure the absorbance of each working standard solution at the determined λmax using the solvent as a blank.
-
Plot a graph of absorbance versus concentration (µg/mL).
-
Perform a linear regression analysis and determine the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
-
Sample Analysis:
-
Measure the absorbance of the prepared sample solution at the λmax.
-
Calculate the concentration of this compound in the sample solution using the equation of the calibration curve.
-
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the spectrophotometric analysis of this compound.
Caption: Workflow for the spectrophotometric analysis of this compound.
Disclaimer: This application note provides a general protocol for the spectrophotometric analysis of this compound based on the properties of similar compounds. It is essential for the user to validate this method in their laboratory to ensure it is suitable for their specific application and sample matrix. The determination of the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent is a critical first step.
References
Application Note: Identification of Benzylthiouracil Metabolites using Mass Spectrometry
Abstract
This application note provides a detailed protocol for the identification and characterization of potential metabolites of Benzylthiouracil, an antithyroid drug, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Due to the limited availability of experimental metabolic data for this compound, this note outlines a workflow that combines in vitro metabolism studies using liver microsomes with in silico prediction of metabolites. The protocol includes procedures for sample preparation, LC-MS/MS analysis, and data interpretation. Furthermore, predicted metabolic pathways and expected mass spectral data for potential metabolites are presented to guide researchers in their identification efforts.
Introduction
This compound is a thioamide drug used in the management of hyperthyroidism. Understanding the metabolic fate of this compound is crucial for comprehending its efficacy, potential toxicity, and for the development of new drug candidates. Mass spectrometry, particularly when coupled with liquid chromatography, is a powerful analytical technique for the identification and quantification of drug metabolites in complex biological matrices.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of LC-MS/MS for the study of this compound metabolism. While experimental data on the metabolism of this compound is not extensively available, the metabolism of structurally related compounds, such as Propylthiouracil (PTU), suggests that Phase II conjugation reactions, including glucuronidation and sulfation, are likely metabolic pathways.[2][3] This application note leverages this information alongside in silico predictions to propose a strategy for identifying this compound metabolites.
Predicted Metabolic Pathways of this compound
Based on the known metabolism of similar thiouracil compounds and in silico predictions, this compound is expected to undergo both Phase I and Phase II metabolic transformations. Phase I reactions may involve oxidation of the benzyl group or the pyrimidine ring. The major anticipated metabolic route is Phase II conjugation, where glucuronic acid or a sulfate group is added to the molecule, increasing its water solubility and facilitating its excretion.
Below is a diagram illustrating the predicted metabolic pathways of this compound.
Caption: Predicted metabolic pathways of this compound.
Experimental Protocols
In Vitro Metabolism using Liver Microsomes
This protocol describes the incubation of this compound with liver microsomes to generate potential metabolites.
Materials:
-
This compound
-
Human Liver Microsomes (or from other species of interest)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
UDPGA (Uridine 5'-diphosphoglucuronic acid)
-
PAPS (3'-phosphoadenosine-5'-phosphosulfate)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
Procedure:
-
Prepare Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, liver microsomes, and the NADPH regenerating system.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate Reaction: Add this compound to the mixture to initiate the metabolic reaction. For Phase II metabolism, also add UDPGA and PAPS. The final concentration of this compound should be optimized, typically in the range of 1-10 µM.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60, and 120 minutes).
-
Terminate Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.
-
Sample Collection: Collect the supernatant for LC-MS/MS analysis.
Sample Preparation from Biological Matrices (e.g., Plasma, Urine)
This protocol outlines the extraction of this compound and its metabolites from biological fluids.
Materials:
-
Biological matrix (e.g., plasma, urine)
-
Internal Standard (IS) (e.g., a structurally similar compound not present in the sample)
-
Acetonitrile (ACN)
-
Solid-Phase Extraction (SPE) cartridges (optional, for sample clean-up)
Procedure:
-
Sample Thawing: Thaw the biological samples on ice.
-
Spiking with Internal Standard: Add a known concentration of the internal standard to each sample.
-
Protein Precipitation: Add three volumes of ice-cold acetonitrile to one volume of the biological sample.
-
Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute and then centrifuge at high speed for 10 minutes.
-
Supernatant Collection: Transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
(Optional) Solid-Phase Extraction (SPE): For cleaner samples, an SPE step can be incorporated after protein precipitation. The choice of SPE sorbent will depend on the physicochemical properties of this compound and its expected metabolites.
LC-MS/MS Analysis
The following is a suggested starting point for an LC-MS/MS method for the analysis of this compound and its metabolites. Method optimization will be required.
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative |
| Scan Mode | Full Scan (for metabolite discovery) and Product Ion Scan (for structural elucidation) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Collision Gas | Argon |
| Collision Energy | Ramped (e.g., 10-40 eV for fragmentation) |
Data Presentation and Interpretation
Predicted Metabolites and Expected Mass-to-Charge Ratios
The following table summarizes the predicted metabolites of this compound and their expected monoisotopic masses and m/z values in both positive and negative ionization modes.
| Compound | Chemical Formula | Monoisotopic Mass (Da) | [M+H]⁺ (m/z) | [M-H]⁻ (m/z) |
| This compound | C₁₁H₁₀N₂OS | 218.0514 | 219.0587 | 217.0441 |
| Hydroxylated Metabolite | C₁₁H₁₀N₂O₂S | 234.0463 | 235.0536 | 233.0390 |
| Glucuronide Conjugate | C₁₇H₁₈N₂O₇S | 394.0835 | 395.0908 | 393.0762 |
| Sulfate Conjugate | C₁₁H₁₀N₂O₄S₂ | 298.0082 | 299.0155 | 297.0009 |
Data Analysis Workflow
The identification of metabolites involves a systematic comparison of the LC-MS/MS data from control and incubated/dosed samples.
Caption: Workflow for metabolite identification.
Conclusion
This application note provides a framework for the identification of this compound metabolites using LC-MS/MS. By combining in vitro metabolism assays with in silico predictions, researchers can effectively characterize the metabolic fate of this drug. The provided protocols for sample preparation and LC-MS/MS analysis serve as a starting point for method development. The systematic data analysis workflow will aid in the confident identification of potential metabolites, contributing to a better understanding of the pharmacology and toxicology of this compound. Further studies will be necessary to confirm the structures of the identified metabolites and to quantify their formation in vivo.
References
Application Notes and Protocols: Investigating the Effects of Benzylthiouracil on the TSH Receptor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to studying the effects of Benzylthiouracil (BTU), an antithyroid agent, on the Thyroid Stimulating Hormone (TSH) receptor (TSHR). While this compound is known to inhibit thyroid hormone synthesis by targeting thyroid peroxidase, emerging evidence on related thioamides, such as propylthiouracil (PTU), suggests potential direct effects on the TSHR.[1][2] These protocols are designed to enable researchers to investigate these potential direct effects.
Introduction to this compound and the TSH Receptor
This compound (BTU) is a thioamide antithyroid drug closely related to propylthiouracil (PTU).[3] Its primary mechanism of action is the inhibition of thyroid peroxidase (TPO), an enzyme essential for the synthesis of thyroid hormones.[2] The TSH receptor, a G-protein coupled receptor (GPCR) on the surface of thyroid follicular cells, is the primary regulator of thyroid gland function.[4][5] Activation of the TSHR by TSH initiates a signaling cascade, predominantly through the Gs alpha subunit, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[6][7] This signaling pathway stimulates thyroid hormone production and release.
Recent studies on propylthiouracil (PTU) suggest that thioamides may also directly impact the TSHR. Research indicates that PTU can inactivate the TSH-binding site of the TSHR through a reducing action, thereby decreasing TSH binding.[1] Given the structural similarity between BTU and PTU, it is plausible that BTU exerts a similar effect on the TSHR. The following protocols provide methodologies to investigate the direct interaction of BTU with the TSHR and its impact on downstream signaling.
Quantitative Data Summary
Table 1: Effect of Propylthiouracil (PTU) on TSH Receptor Binding
| Compound | Concentration | Pre-incubation Time with hTSHR | Effect on 125I-bTSH Binding | Reference |
| Propylthiouracil (PTU) | 10 mM | 1-4 hours | Slight decrease | [1] |
Table 2: IC50 Values for TPO Inhibition by Propylthiouracil (PTU)
| Compound | Enzyme Source | IC50 | Reference |
| Propylthiouracil (PTU) | Lactoperoxidase (LPO) | 47 µM | [8] |
| Propylthiouracil (PTU) | Thyroid Peroxidase (TPO) | 30 µM | [8] |
Experimental Protocols
Protocol 1: TSH Receptor Binding Assay
This protocol is designed to determine if this compound directly competes with TSH for binding to the TSHR or allosterically modulates TSH binding.
Objective: To assess the effect of this compound on the binding of radiolabeled TSH to the TSH receptor.
Materials:
-
Human TSHR (hTSHR) coated tubes or membranes from cells overexpressing hTSHR.
-
125I-labeled bovine TSH (125I-bTSH).
-
This compound (BTU).
-
Propylthiouracil (PTU) as a positive control.
-
Binding buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA).
-
Wash buffer (e.g., ice-cold PBS).
-
Gamma counter.
Procedure:
-
Prepare a series of dilutions of this compound in binding buffer.
-
Pre-incubate the hTSHR-coated tubes/membranes with varying concentrations of BTU or PTU for 1-4 hours at room temperature.
-
Wash the tubes/membranes with wash buffer to remove unbound BTU/PTU.
-
Add a constant concentration of 125I-bTSH to each tube/membrane preparation.
-
Incubate for 1 hour at room temperature to allow for TSH binding.
-
Wash the tubes/membranes extensively with ice-cold wash buffer to remove unbound 125I-bTSH.
-
Measure the radioactivity in each tube/on each membrane using a gamma counter.
-
Data Analysis: Compare the amount of bound 125I-bTSH in the presence and absence of BTU. A decrease in bound radioactivity suggests that BTU inhibits TSH binding. Calculate the IC50 value for binding inhibition.
Protocol 2: cAMP Functional Assay in TSHR-Expressing Cells
This protocol measures the effect of this compound on TSH-stimulated cAMP production, a key downstream signaling event of TSHR activation.
Objective: To determine if this compound inhibits TSHR-mediated signaling.
Cell Lines:
-
Chinese Hamster Ovary (CHO-K1) cells stably expressing the human TSHR (CHO-hTSHR).[9]
-
Human Embryonic Kidney (HEK293) cells stably expressing the human TSHR (HEK-hTSHR).[6]
Materials:
-
CHO-hTSHR or HEK-hTSHR cells.
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS).
-
This compound (BTU).
-
Bovine TSH (bTSH).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[10]
-
cAMP assay kit (e.g., HTRF, ELISA, or cyclic nucleotide-gated (CNG) ion channel-based reporter assay).[6][9]
Procedure:
-
Cell Culture: Culture CHO-hTSHR or HEK-hTSHR cells in appropriate medium until they reach 80-90% confluency.
-
Cell Plating: Seed the cells into 96- or 384-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Pre-incubate the cells with varying concentrations of this compound for a specified period (e.g., 30 minutes).
-
TSH Stimulation: Add a sub-maximal concentration (e.g., EC80) of bTSH to the wells, in the continued presence of BTU.
-
Incubation: Incubate for the time specified by the cAMP assay kit manufacturer (typically 30-60 minutes) at 37°C.
-
cAMP Measurement: Lyse the cells (if required by the kit) and measure the intracellular cAMP levels according to the manufacturer's protocol.
-
Data Analysis: Generate a dose-response curve for BTU's inhibition of TSH-stimulated cAMP production and calculate the IC50 value.
Protocol 3: In Vitro Thyroid Peroxidase (TPO) Inhibition Assay
This protocol serves as a positive control to confirm the known inhibitory activity of this compound on TPO.
Objective: To measure the inhibitory effect of this compound on thyroid peroxidase activity.
Materials:
-
Human or porcine TPO (can be sourced from microsomal fractions of thyroid tissue or from cell lines overexpressing TPO).[11]
-
This compound (BTU).
-
Propylthiouracil (PTU) as a positive control.
-
Substrate for TPO (e.g., guaiacol or Amplex UltraRed).[11][12]
-
Hydrogen peroxide (H₂O₂).
-
Assay buffer (e.g., phosphate buffer, pH 7.4).
-
Spectrophotometer or fluorometer.
Procedure:
-
Prepare a reaction mixture containing the assay buffer, TPO enzyme, and varying concentrations of BTU or PTU.
-
Pre-incubate the mixture for a short period.
-
Initiate the reaction by adding the substrate (e.g., guaiacol) and hydrogen peroxide.
-
Monitor the change in absorbance or fluorescence over time using a spectrophotometer or fluorometer.
-
Data Analysis: Calculate the rate of reaction for each concentration of BTU. Determine the percentage of TPO inhibition and calculate the IC50 value.
Visualizations
Caption: TSH Receptor Signaling Pathway.
Caption: Postulated Mechanisms of Action for this compound.
Caption: Experimental Workflow for BTU Analysis.
References
- 1. Antithyroid Drugs Inactivate TSH Binding to the TSH Receptor by their Reducing Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Targeting the thyroid-stimulating hormone receptor with small molecule ligands and antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative High Throughput Screening Using a Live Cell cAMP Assay Identifies Small Molecule Agonists of the TSH Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Potent and Selective Thyroid Stimulating Hormone Receptor Agonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Mode of binding of the antithyroid drug propylthiouracil to mammalian haem peroxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thyroid method 1b: Thyrotropin-stimulating hormone (TSH) receptor activation based on cAMP measurement | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 10. TSH Receptor Homodimerization in Regulation of cAMP Production in Human Thyrocytes in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro assessment of thyroid peroxidase inhibition by chemical exposure: comparison of cell models and detection methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Benzylthiouracil Stability and Degradation in Aqueous Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzylthiouracil (BTU) in aqueous solutions. The information is designed to address common challenges encountered during experimental procedures related to the stability and degradation of this compound.
Disclaimer: Direct and comprehensive stability studies on this compound in aqueous solutions are limited in publicly available literature. Much of the guidance provided here is extrapolated from studies on closely related thiouracil compounds, such as Propylthiouracil (PTU), and from general principles of pharmaceutical forced degradation studies.[1][2] These recommendations should serve as a starting point for your own specific stability-indicating method development and validation.
Frequently Asked Questions (FAQs)
Q1: What are the typical storage conditions for this compound stock solutions?
For short-term storage (up to 1 month), stock solutions of this compound are often recommended to be stored at -20°C. For longer-term storage (up to 6 months), -80°C is advised to maintain stability. It is crucial to use freshly opened DMSO for reconstitution, as hygroscopic DMSO can significantly impact solubility.
Q2: What are the primary factors that can cause the degradation of this compound in aqueous solutions?
Based on the behavior of similar thiouracil derivatives, the primary factors influencing this compound degradation in aqueous solutions are expected to be:
-
pH: Extreme pH conditions (highly acidic or alkaline) can catalyze hydrolysis.[3]
-
Oxidizing Agents: The thioamide group in this compound is susceptible to oxidation.
-
Light: Exposure to UV or even ambient light can potentially lead to photodegradation.[4]
-
Temperature: Elevated temperatures can accelerate hydrolytic and oxidative degradation pathways.[5][6]
Q3: How can I perform a forced degradation study for this compound?
Forced degradation studies, also known as stress testing, are essential to identify potential degradation products and establish stability-indicating analytical methods.[7] A typical forced degradation study for this compound would involve subjecting the drug substance in solution to the following conditions:
-
Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature up to 70°C.
-
Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature up to 70°C.
-
Oxidation: 3% to 30% Hydrogen Peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Heating the solution at temperatures ranging from 60°C to 80°C.
-
Photodegradation: Exposing the solution to a calibrated light source (e.g., UV and visible light) as per ICH Q1B guidelines.
Samples should be analyzed at various time points to track the extent of degradation.
Troubleshooting Guides
Problem 1: My this compound solution shows a rapid loss of purity even under recommended storage conditions.
-
Possible Cause 1: Inappropriate Solvent/pH.
-
Troubleshooting: Ensure the solvent system is appropriate and the pH is controlled, especially if using aqueous buffers. The stability of thiouracil compounds can be pH-dependent. For instance, some related compounds show increased degradation in alkaline media.
-
-
Possible Cause 2: Presence of Oxidizing Contaminants.
-
Troubleshooting: Use high-purity solvents and reagents. Peroxides in solvents like THF or ether can initiate oxidative degradation. Ensure your glassware is scrupulously clean.
-
-
Possible Cause 3: Light Exposure.
-
Troubleshooting: Protect your solutions from light by using amber vials or wrapping containers in aluminum foil, both during storage and during experiments.
-
Problem 2: I am observing multiple unexpected peaks in my HPLC analysis of a this compound stability sample.
-
Possible Cause 1: Complex Degradation Pathway.
-
Troubleshooting: This is the expected outcome of a forced degradation study. The goal is to develop an HPLC method that can resolve the main peak from all degradation product peaks.
-
-
Possible Cause 2: Interaction with Excipients (for formulated products).
-
Troubleshooting: If you are working with a formulation, some peaks may be due to the degradation of excipients or interaction between this compound and the excipients. Analyze a placebo formulation under the same stress conditions to identify excipient-related peaks.
-
-
Possible Cause 3: Sample Preparation Artifacts.
-
Troubleshooting: Ensure that the sample diluent does not cause degradation. For example, if your diluent has an extreme pH, the compound might degrade upon dilution.
-
Data Presentation
Table 1: General Conditions for Forced Degradation Studies of Thiouracil Analogues
| Stress Condition | Reagent/Parameter | Typical Concentration/Level | Temperature | Duration |
| Acid Hydrolysis | Hydrochloric Acid (HCl) | 0.1 M - 1 M | Room Temp. - 70°C | Up to 7 days |
| Base Hydrolysis | Sodium Hydroxide (NaOH) | 0.1 M - 1 M | Room Temp. - 70°C | Up to 7 days |
| Oxidation | Hydrogen Peroxide (H₂O₂) | 3% - 30% | Room Temperature | Up to 7 days |
| Thermal (in solution) | Heat | N/A | 60°C - 80°C | Up to 7 days |
| Photolytic | Light Source | ICH Q1B compliant | Ambient | As per ICH Q1B |
This table provides general starting points for forced degradation studies based on common practices for pharmaceuticals.
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study of this compound
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of organic solvent and water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Keep at 60°C.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Keep at 60°C.
-
Oxidation: Mix an aliquot of the stock solution with an equal volume of 6% H₂O₂ to achieve a final peroxide concentration of 3%. Keep at room temperature.
-
Thermal: Keep an aliquot of the stock solution at 80°C.
-
Photolytic: Expose an aliquot of the stock solution to a photostability chamber according to ICH Q1B guidelines.
-
Control: Keep an aliquot of the stock solution protected from light at room temperature and refrigerated conditions.
-
-
Sampling: Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Sample Preparation for Analysis:
-
For acid and base hydrolysis samples, neutralize the solution with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for analysis with the mobile phase.
-
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for separating and quantifying this compound from its potential degradation products.
-
Column Selection: A C18 column is a common starting point for the analysis of moderately polar compounds like this compound.
-
Mobile Phase Selection:
-
Start with a gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH 3-7) and an organic modifier (e.g., acetonitrile or methanol).
-
A typical starting gradient could be 10-90% organic modifier over 20-30 minutes.
-
-
Detection: Use a UV detector. Determine the optimal wavelength for detection by running a UV scan of this compound. A wavelength around 275 nm is often used for similar compounds.
-
Method Optimization:
-
Inject a mixture of the stressed samples (a "cocktail") to observe all degradation products simultaneously.
-
Adjust the gradient slope, mobile phase pH, and temperature to achieve adequate resolution between the parent drug and all degradation peaks.
-
-
Validation: Once the method is optimized, validate it according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Hydrolytic degradation of 2,6-dichlorobenzylthiopseudourea hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on photodegradation process of psychotropic drugs: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Thermal Degradation and Product Analysis of 3-iodo-2-propyl-butylcarbamate as a Wood Preservative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low solubility of Benzylthiouracil in DMSO
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low solubility of Benzylthiouracil in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
A1: this compound is generally considered soluble in DMSO. Published data indicates a solubility of up to 200 mg/mL (916.25 mM), though achieving this concentration may require warming and sonication.[1] Another source suggests a solubility of 180 mg/mL (824.63 mM) with the aid of sonication.[2]
Q2: I'm observing low solubility of this compound in DMSO. What are the common causes?
A2: Several factors can contribute to lower than expected solubility of this compound in DMSO:
-
Water Content in DMSO: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. Even small amounts of water in DMSO can significantly reduce the solubility of many organic compounds.[3] It is strongly recommended to use newly opened or anhydrous DMSO for preparing this compound stock solutions.
-
Compound Crystallinity: The physical form of the compound can impact its solubility. The amorphous form of a compound is typically more soluble than its crystalline form.[4] Over time, or with repeated freeze-thaw cycles, a compound may crystallize out of solution, making it difficult to redissolve.[4]
-
Temperature: Dissolution is an endothermic process for many compounds, meaning solubility increases with temperature.[5]
-
Compound Purity: While counterintuitive, highly purified compounds can sometimes be harder to dissolve than those with minor impurities that can disrupt the crystal lattice.[4]
Q3: How should I store my this compound stock solution in DMSO?
A3: To maintain the stability and solubility of your this compound stock solution, it is recommended to aliquot it into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1] Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[1][6]
Q4: My this compound dissolves in DMSO, but precipitates when I dilute it in my aqueous cell culture medium. Why is this happening and what can I do?
A4: This is a common issue for compounds that are highly soluble in DMSO but have low aqueous solubility.[7][8] When the DMSO stock is diluted into an aqueous buffer or medium, the DMSO concentration decreases, and the compound may precipitate out. To address this, you can try the following:
-
Stepwise Dilution: Dilute the DMSO stock solution in a stepwise manner rather than adding it all at once to the aqueous solution.[9]
-
Increase Final DMSO Concentration: If your experimental system can tolerate it, a slightly higher final concentration of DMSO in the medium may help keep the compound in solution. However, be mindful of potential solvent toxicity to your cells.[7]
-
Use of Co-solvents: For in vivo studies, co-solvents such as PEG400, Tween 80, or carboxymethylcellulose can be used in the final formulation to improve solubility.[9]
Troubleshooting Guide for Low Solubility
If you are experiencing difficulty dissolving this compound in DMSO, follow this step-by-step guide.
Initial Dissolution Protocol
-
Use High-Quality DMSO: Start with a fresh, unopened bottle of anhydrous (or low water content) DMSO.[1]
-
Prepare the Solution: Add the appropriate amount of this compound powder to the DMSO to achieve your desired concentration.
-
Vortex: Vortex the solution vigorously for 1-2 minutes.
If the compound has not fully dissolved, proceed to the troubleshooting steps below.
Troubleshooting Workflow
Caption: Troubleshooting decision tree for low this compound solubility in DMSO.
Data Presentation
While specific quantitative data for this compound solubility in various solvents is limited, the following table for the structurally related compound, 6-methyl-2-thiouracil, illustrates the general effects of temperature and solvent composition on solubility. This data can serve as a useful reference for understanding solubility trends.
Table 1: Solubility of 6-methyl-2-thiouracil in DMSO/Water Mixtures at Different Temperatures [10]
| Temperature (K) | Mole Fraction Solubility (x10³) in Pure Water | Mole Fraction Solubility (x10³) in 20% DMSO | Mole Fraction Solubility (x10³) in 40% DMSO | Mole Fraction Solubility (x10³) in 60% DMSO | Mole Fraction Solubility (x10³) in 80% DMSO | Mole Fraction Solubility (x10³) in Pure DMSO |
| 278.15 | 0.13 | 0.52 | 1.89 | 6.55 | 19.31 | 42.15 |
| 283.15 | 0.16 | 0.65 | 2.33 | 7.89 | 22.84 | 48.77 |
| 288.15 | 0.19 | 0.79 | 2.82 | 9.42 | 26.83 | 56.12 |
| 293.15 | 0.23 | 0.96 | 3.39 | 11.17 | 31.33 | 64.29 |
| 298.15 | 0.28 | 1.15 | 4.04 | 13.17 | 36.41 | 73.38 |
| 303.15 | 0.33 | 1.37 | 4.79 | 15.44 | 42.12 | 83.48 |
| 308.15 | 0.39 | 1.62 | 5.65 | 18.02 | 48.54 | 94.71 |
| 313.15 | 0.46 | 1.91 | 6.63 | 20.94 | 55.74 | 107.19 |
| 318.15 | 0.54 | 2.23 | 7.74 | 24.25 | 63.81 | 121.05 |
| 323.15 | 0.63 | 2.60 | 9.00 | 27.99 | 72.84 | 136.46 |
Data is for 6-methyl-2-thiouracil and is intended to be illustrative of general solubility trends.
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO
This protocol provides a general procedure for preparing a stock solution and includes troubleshooting steps.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heat block
-
Bath sonicator
Procedure:
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder and place it in a sterile vial.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the vial to achieve the target concentration.
-
Initial Vortexing: Tightly cap the vial and vortex vigorously for 2-3 minutes. Visually inspect the solution for any undissolved particles.
-
Troubleshooting - Warming (if necessary): If the compound is not fully dissolved, place the vial in a water bath or on a heat block set to 37-50°C for 10-15 minutes.[11] Periodically vortex the solution during warming. Caution: Ensure your compound is stable at the selected temperature.
-
Troubleshooting - Sonication (if necessary): If undissolved particles remain after warming, place the vial in a bath sonicator for 15-30 minutes.[7] The water in the sonicator can be slightly warmed to combine both methods.
-
Final Check and Storage: Once the solution is clear, perform a final visual inspection to ensure complete dissolution. Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
Mechanism of Action and Signaling Pathway
This compound functions as an antithyroid agent by inhibiting the enzyme thyroid peroxidase (TPO).[12] TPO is essential for two critical steps in the synthesis of thyroid hormones (T3 and T4): the oxidation of iodide and the iodination of tyrosine residues on the thyroglobulin protein.[13] By inhibiting TPO, this compound effectively blocks the production of new thyroid hormones.[12][14]
Thyroid Hormone Synthesis Pathway and Inhibition by this compound
Caption: Mechanism of thyroid hormone synthesis and inhibition by this compound.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. File:Thyroid hormone synthesis.png - Wikipedia [en.wikipedia.org]
- 3. cusabio.com [cusabio.com]
- 4. youtube.com [youtube.com]
- 5. High throughput sonication: evaluation for compound solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High throughput sonication: evaluation for compound solubilization. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. daneshyari.com [daneshyari.com]
- 11. researchgate.net [researchgate.net]
- 12. Mechanism of inactivation of thyroid peroxidase by thioureylene drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thyroid peroxidase - Wikipedia [en.wikipedia.org]
- 14. droracle.ai [droracle.ai]
Optimizing Benzylthiouracil crystallization for X-ray crystallography
Welcome to the technical support center for the crystallization of Benzylthiouracil (BTU). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for obtaining high-quality single crystals of BTU suitable for X-ray crystallography.
Frequently Asked Questions (FAQs)
Q1: What are the known polymorphs of this compound and which is most stable?
A1: this compound is known to exhibit polymorphism, with at least two well-characterized forms, designated as Form I and Form II.[1] Under ambient conditions, Form II is the thermodynamically stable polymorph.[1] Form I is a high-temperature polymorph and is less stable at room temperature.[1] Controlling crystallization conditions is crucial to selectively obtain the desired polymorph.
Q2: What solvents are suitable for dissolving this compound?
A2: this compound is sparingly soluble in many common organic solvents. It has been reported to be slightly soluble in ethanol, methanol, acetone, benzene, chloroform, and ethyl acetate. For crystallization purposes, solvents in which the compound has moderate solubility are often ideal.[2] Highly soluble systems may lead to the formation of small crystals or oils, while very low solubility can hinder crystallization altogether.
Q3: My crystallization attempt resulted in an oil instead of crystals. What should I do?
A3: "Oiling out" is a common issue in crystallization and can occur if the solution is too concentrated or if the supersaturation is reached at a temperature above the compound's melting point in that solvent. To troubleshoot this, you can try:
-
Adding a small amount of additional solvent to reduce the concentration.
-
Re-heating the solution to ensure complete dissolution and then cooling it more slowly.
-
Using a different solvent system with lower solubility.
-
Introducing a seed crystal to encourage nucleation.
Q4: The crystals I obtained are very small needles. How can I grow larger, more block-like crystals?
A4: Crystal habit (the external shape of a crystal) is influenced by factors such as the solvent, cooling rate, and the presence of impurities or additives.[3] To obtain larger, more equant crystals suitable for X-ray diffraction, consider the following:
-
Slower Crystallization: Decrease the rate of evaporation or cooling. For vapor diffusion, use a less volatile anti-solvent.
-
Solvent System: Experiment with different solvents or solvent mixtures. The polarity and hydrogen bonding properties of the solvent can significantly impact crystal morphology.[4][5]
-
Additives: The presence of small amounts of additives can sometimes modify the crystal habit by selectively adsorbing to certain crystal faces.[6][7]
Q5: How can I control which polymorph of this compound crystallizes?
A5: Controlling polymorphism is a critical aspect of this compound crystallization. The choice of solvent and the crystallization temperature are key factors.[1] Form II, being the more stable form at ambient temperature, is often obtained from slow crystallization at or below room temperature. Form I may be accessible through crystallization at higher temperatures, although it may convert to Form II upon cooling. A screening of various solvents and temperatures is recommended to determine the optimal conditions for obtaining each polymorph reproducibly.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Crystals Form | - Solution is not supersaturated.- Nucleation is inhibited. | - Slowly evaporate the solvent to increase concentration.- Cool the solution to a lower temperature.- Add an anti-solvent to decrease solubility.- Scratch the inside of the crystallization vessel to create nucleation sites.- Introduce a seed crystal. |
| Formation of Amorphous Precipitate | - Supersaturation is too high, leading to rapid precipitation. | - Use a more dilute solution.- Decrease the rate of cooling or anti-solvent addition.- Choose a solvent in which the compound is slightly more soluble. |
| Crystals are Twinned or Aggregated | - High nucleation density.- Rapid crystal growth. | - Reduce the concentration of the solution.- Slow down the crystallization process (slower cooling or evaporation).- Use a different solvent system. |
| Poor Crystal Quality (Cracked, Opaque) | - Incorporation of solvent or impurities.- Too rapid growth. | - Ensure the starting material is of high purity.- Slow down the crystal growth rate.- Try a different solvent in which impurities might be more soluble. |
| Inconsistent Polymorph Formation | - Slight variations in temperature, solvent, or saturation. | - Precisely control the crystallization temperature.- Ensure consistent solvent purity and composition.- Use seeding with the desired polymorph to guide crystallization. |
Quantitative Data Summary
The following table summarizes key quantitative data related to the crystallization of this compound. Note that specific solubility values in various organic solvents are not widely reported and may require experimental determination.
| Parameter | Value / Range | Reference / Notes |
| Molecular Weight | 218.28 g/mol | [8] |
| Melting Point (Form I) | ~496.8 K (223.7 °C) | [1] |
| Form II to Form I Transition | ~405.4 K (132.3 °C) | [1] |
| Solubility in DMSO | Highly soluble with warming and sonication | [8] |
| Qualitative Solubility | Slightly soluble in ethanol, methanol, acetone, ethyl acetate, chloroform, benzene | [2] |
Experimental Protocols
Protocol 1: Slow Evaporation for this compound (Form II)
This method is straightforward and can yield high-quality crystals of the stable Form II.
-
Preparation of Saturated Solution:
-
In a clean vial, dissolve this compound in a suitable solvent (e.g., acetone or ethyl acetate) at room temperature until a saturated or near-saturated solution is obtained. Gentle warming can be used to increase solubility, but ensure the solution is cooled back to room temperature.
-
-
Filtration:
-
Filter the solution through a syringe filter (0.22 µm) into a clean crystallization vessel to remove any particulate matter.
-
-
Crystallization:
-
Cover the vessel with a cap or parafilm with a few small holes poked in it to allow for slow evaporation of the solvent.
-
Place the vessel in a vibration-free environment at a constant temperature (e.g., 20-25°C).
-
-
Crystal Growth and Harvesting:
-
Monitor the vessel over several days to weeks for crystal growth.
-
Once crystals of suitable size have formed, carefully harvest them from the mother liquor using a pipette or by decanting the solvent.
-
Wash the crystals briefly with a small amount of cold solvent and allow them to air dry.
-
Protocol 2: Vapor Diffusion for this compound
Vapor diffusion is a gentle method that often produces high-quality single crystals and is suitable for small amounts of material.
-
Prepare the Crystallization Setup:
-
In the reservoir of a vapor diffusion plate or a sealed container, add an anti-solvent in which this compound is poorly soluble (e.g., hexane or diethyl ether).
-
-
Prepare the Drop:
-
On a siliconized cover slip (for hanging drop) or in the well (for sitting drop), place a small drop (1-5 µL) of a concentrated solution of this compound in a "good" solvent (e.g., acetone or methanol).
-
-
Equilibration:
-
Seal the setup. The vapor from the anti-solvent in the reservoir will slowly diffuse into the drop, gradually decreasing the solubility of this compound and inducing crystallization.
-
-
Monitoring and Harvesting:
-
Place the setup in a stable environment and monitor for crystal growth over several days.
-
Harvest the crystals once they have reached the desired size.
-
Visualizations
Caption: General experimental workflow for this compound crystallization.
Caption: A decision tree for troubleshooting common crystallization issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Modification of crystal habit and its role in dosage form performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. crystallizationsystems.com [crystallizationsystems.com]
- 4. mdpi.com [mdpi.com]
- 5. Crystal Defects – Crystallographic Growth [ebooks.inflibnet.ac.in]
- 6. US20060078573A1 - Methods of modifying crystal habit - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Managing Adverse Effects of Benzylthiouracil in Animal Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the potential adverse effects of Benzylthiouracil (BTU) in animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (BTU) is a thioamide antithyroid agent. Its primary mechanism of action is the inhibition of the enzyme thyroid peroxidase, which is essential for the synthesis of thyroid hormones (thyroxine (T4) and triiodothyronine (T3)). By blocking this enzyme, BTU reduces the production of thyroid hormones.[1]
Q2: What are the most significant potential adverse effects of this compound observed in clinical and preclinical studies?
A2: Based on clinical reports and data from related thioamide compounds, the most significant potential adverse effects of BTU include:
-
ANCA-Associated Vasculitis: Inflammation of blood vessels associated with the presence of anti-neutrophil cytoplasmic antibodies (ANCA). This can lead to organ damage, particularly affecting the kidneys.[2][3][4][5][6][7]
-
Glomerulonephritis: Inflammation of the glomeruli in the kidneys, which can be a consequence of vasculitis, leading to acute renal failure.[2][3]
-
Hepatotoxicity: Liver injury, which can range from elevated liver enzymes to more severe, though rare, liver failure.
-
Hematological Effects: While less documented specifically for BTU, related compounds can cause agranulocytosis (a severe drop in white blood cells) and thrombocytopenia (low platelet count).
Q3: Are there established dose ranges for this compound in common laboratory animals like rats and mice?
Troubleshooting Guides
Issue 1: Signs of Renal Distress (Vasculitis/Glomerulonephritis)
Symptoms:
-
Increased water consumption and urination (polydipsia/polyuria).
-
Presence of blood in urine (hematuria) or protein in urine (proteinuria).
-
Lethargy and reduced activity.
-
Edema (swelling).
Troubleshooting Steps:
-
Immediate Action: Discontinue this compound administration immediately.
-
Veterinary Consultation: Consult with the institutional veterinarian for appropriate supportive care, which may include fluid therapy.
-
Monitoring:
-
Perform urinalysis to confirm hematuria and proteinuria.
-
Collect blood samples to measure serum creatinine and blood urea nitrogen (BUN) to assess kidney function.
-
Consider testing for ANCA, specifically anti-myeloperoxidase (MPO) antibodies, if available for the species.
-
-
Dose Adjustment: If the study design permits, re-initiate BTU at a significantly lower dose once the animal has recovered, with intensified monitoring.
-
Pathological Confirmation: At the study endpoint, perform histopathological examination of the kidneys to confirm vasculitis and glomerulonephritis.
Issue 2: Suspected Hepatotoxicity
Symptoms:
-
Jaundice (yellowing of the skin, mucous membranes).
-
Lethargy, anorexia (loss of appetite).
-
Abdominal distension.
Troubleshooting Steps:
-
Immediate Action: Cease BTU administration.
-
Veterinary Consultation: Seek immediate veterinary advice for supportive care.
-
Monitoring:
-
Collect blood to measure liver enzymes (ALT, AST, ALP) and bilirubin.
-
Monitor animal's weight and food/water intake daily.
-
-
Dose Adjustment: If the experiment is to be continued, use a lower dose of BTU upon recovery and implement more frequent liver function monitoring.
-
Histopathology: At necropsy, collect liver tissue for histopathological analysis to assess the extent of liver damage.
Issue 3: Hematological Abnormalities
Symptoms:
-
Often asymptomatic in early stages.
-
Increased susceptibility to infections (potential sign of agranulocytosis).
-
Petechiae (small red or purple spots on the skin) or bruising (potential signs of thrombocytopenia).
Troubleshooting Steps:
-
Immediate Action: Stop administration of this compound.
-
Veterinary Consultation: Consult a veterinarian for diagnosis and supportive care. This may include antibiotic therapy if an infection is suspected.
-
Monitoring:
-
Perform a complete blood count (CBC) with a differential to assess white blood cell, red blood cell, and platelet counts.
-
Monitor the animal for any signs of illness or bleeding.
-
-
Dose Adjustment: If restarting the drug is necessary, use a reduced dose and conduct regular CBC monitoring.
Data Presentation
Table 1: Potential Adverse Effects of this compound and Related Thioamides in Animal Studies
| Adverse Effect | Species (Observed/Potential) | Key Monitoring Parameters |
| ANCA-Associated Vasculitis | Human (BTU), Rodents (model) | Urinalysis (hematuria, proteinuria), Serum Creatinine/BUN, ANCA |
| Glomerulonephritis | Human (BTU), Rodents (model) | Urinalysis, Serum Creatinine/BUN, Kidney Histopathology |
| Hepatotoxicity | Human (BTU), Rodents (MMI/PTU) | Serum ALT, AST, ALP, Bilirubin, Liver Histopathology |
| Agranulocytosis | Human (Thioamides), Cats (MMI) | Complete Blood Count (CBC) with Differential |
| Thrombocytopenia | Human (Thioamides), Cats (MMI) | Complete Blood Count (CBC) |
Table 2: Suggested Dose-Range Finding for Thioamides in Rodents (Based on PTU and MMI data)
Disclaimer: These are starting points for dose-range finding studies for this compound. The actual effective and toxic doses may vary significantly.
| Species | Compound | Administration Route | Starting Dose Range for Efficacy | Potential Toxic Dose Range | Reference |
| Rat | PTU | Gavage/Drinking Water | 1 - 10 mg/kg/day | > 50 mg/kg/day | [1] |
| Rat | Methimazole | Gavage/Drinking Water | 3 - 10 mg/kg/day | > 30 mg/kg/day | [1] |
| Mouse | Methimazole | Oral | 10 - 50 mg/kg | Not specified, inflammation-dependent | Exacerbated Liver Injury of Antithyroid Drugs in Endotoxin-Treated Mice |
Experimental Protocols
Protocol 1: General Health and Safety Monitoring for Animals on this compound
-
Baseline Data Collection: Before the first dose of BTU, record baseline body weight, food and water consumption, and collect blood and urine samples for baseline hematology, serum chemistry (including liver and kidney function), and urinalysis.
-
Daily Observations: Conduct daily visual inspections of all animals. Note any changes in behavior, appearance, posture, or signs of pain and distress. Record daily body weights and food/water intake.
-
Weekly Monitoring: Perform a more detailed physical examination once a week.
-
Bi-weekly/Monthly Sampling: Collect blood and urine samples at regular intervals (e.g., every 2-4 weeks) for analysis of CBC, serum chemistry, and urinalysis. The frequency should be increased if any adverse signs are observed.
-
Endpoint Analysis: At the end of the study, perform a complete necropsy. Collect organs (especially thyroid, kidneys, liver, and spleen) for histopathological examination.
Protocol 2: Induction and Monitoring of ANCA-Associated Vasculitis (Adapted from general models)
This is a potential model and requires significant refinement and ethical approval.
-
Animal Model: Use a susceptible mouse strain (e.g., C57BL/6).
-
BTU Administration: Administer BTU daily via oral gavage. Start with a dose determined from a dose-range finding study.
-
Immunization (Optional Adjuvant): To potentially accelerate or enhance the autoimmune response, a low dose of an inflammatory trigger, such as lipopolysaccharide (LPS), could be considered, but this significantly complicates the model.
-
Monitoring:
-
Weekly: Urinalysis for proteinuria and hematuria.
-
Bi-weekly: Blood collection for serum creatinine, BUN, and ANCA (anti-MPO) levels.
-
Endpoint: Euthanize animals upon reaching humane endpoints (e.g., significant weight loss, severe renal dysfunction). Perform histopathology on kidneys and other affected organs (e.g., lungs, spleen) to look for evidence of vasculitis and pauci-immune glomerulonephritis.
-
Mandatory Visualization
Caption: Mechanism of this compound action.
Caption: Experimental workflow for BTU animal studies.
Caption: Logical relationship of BTU dose and duration.
References
- 1. Comparison of the sensitivity of histopathological and immunohistochemical analyses and blood hormone levels for early detection of antithyroid effects in rats treated with thyroid peroxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-induced glomerulonephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Animal models of vasculitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. api.upums.ac.in [api.upums.ac.in]
- 5. Frontiers | Animal Models of ANCA Associated Vasculitis [frontiersin.org]
- 6. research.monash.edu [research.monash.edu]
- 7. [ANCA associated glomerulonephritis related to this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Benzylthiouracil Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering Benzylthiouracil (BTU) resistance in cell lines during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound (BTU) is a thioamide compound, structurally related to propylthiouracil, and is primarily known as an antithyroid preparation.[1][2] In a clinical setting, it is used to treat hyperthyroidism.[1] Its mechanism of action in this context is to inhibit the production of thyroid hormones. While its application in cancer cell line research is less documented, it is likely being investigated for its effects on cell proliferation and viability.
Q2: How do I establish a this compound-resistant cell line?
Developing a drug-resistant cell line is a common method for studying resistance mechanisms.[3] The general protocol involves continuous or intermittent exposure of a parental cell line to gradually increasing concentrations of the drug over a prolonged period (typically 3 to 18 months).[3][4]
Key steps include:
-
Determine the initial IC50: First, determine the half-maximal inhibitory concentration (IC50) of this compound on your parental cell line using a cell viability assay (e.g., MTT, CCK-8).[5]
-
Initial Drug Exposure: Start by culturing the cells in a medium containing a low concentration of BTU (e.g., IC10 or IC20).[6]
-
Dose Escalation: Once the cells resume a normal growth rate, gradually increase the concentration of BTU in the culture medium.[7] This stepwise increase in drug pressure selects for resistant cell populations.[8]
-
Monoclonal Selection: After achieving resistance at a significantly higher concentration, you can isolate monoclonal resistant cell lines via limiting dilution.[8]
-
Confirmation of Resistance: Regularly confirm the resistant phenotype by comparing the IC50 of the resistant line to the parental line. A significantly higher IC50 indicates the development of resistance.[7]
Q3: My cells are showing resistance to this compound. What are the possible mechanisms?
While specific mechanisms for BTU resistance in cancer cell lines are not well-documented, general mechanisms of drug resistance are likely to apply. These can be broadly categorized as:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump the drug out of the cell, reducing its intracellular concentration.[9][10]
-
Alterations in Drug Target: Mutations or modifications in the molecular target of BTU could prevent the drug from binding effectively.
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the effects of the drug. Common pathways implicated in drug resistance include the PI3K/Akt/mTOR and MAPK pathways.[9][11][12]
-
Inhibition of Apoptosis: Upregulation of anti-apoptotic proteins (e.g., Bcl-2 family members) or downregulation of pro-apoptotic proteins can make cells more resistant to drug-induced cell death.[10][13]
-
Altered Drug Metabolism: Cells may develop mechanisms to metabolize and inactivate the drug more efficiently.[13]
-
Epigenetic Modifications: Changes in DNA methylation or histone modification can alter the expression of genes involved in drug sensitivity and resistance.[10][13]
Q4: How can I confirm that my cell line has developed a stable resistance to this compound?
To confirm stable resistance, you should perform the following:
-
IC50 Determination: As mentioned, a significant increase in the IC50 value for the resistant line compared to the parental line is the primary indicator of resistance.[7] The Resistance Index (RI) can be calculated as the ratio of the IC50 of the resistant cells to the IC50 of the parental cells. An RI greater than 1 indicates resistance.[8]
-
Stability Test: To ensure the resistance is a stable phenotype, culture the resistant cells in a drug-free medium for several passages (e.g., 2 weeks, 1 month, and 3 months) and then re-determine the IC50.[5] If the IC50 remains high, the resistance is considered stable.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound in my cell line.
-
Possible Cause: Inconsistent cell seeding density, variations in incubation time, or issues with the viability assay reagent.
-
Troubleshooting Steps:
-
Standardize Cell Seeding: Ensure that cells are in the logarithmic growth phase and are seeded at a consistent density for all experiments.[5]
-
Optimize Drug Concentration Range: Perform a preliminary experiment with a wide range of BTU concentrations (e.g., 10-fold dilutions) to determine the approximate sensitivity range before performing detailed dose-response experiments with finer dilutions (e.g., 3-fold).[14]
-
Control for Proliferation Rate: Differences in proliferation rates between cell lines can affect IC50 values. Consider using growth rate inhibition (GR) metrics, which account for this.[14]
-
Validate Assay: Ensure your cell viability assay (e.g., MTT, CCK-8) is optimized for your cell line and that the incubation time with the reagent is consistent.
-
Issue 2: My this compound-resistant cell line loses its resistant phenotype over time.
-
Possible Cause: The resistance mechanism may be unstable without continuous drug pressure.
-
Troubleshooting Steps:
-
Maintain Low-Dose Exposure: For some cell lines, it is necessary to maintain them in a culture medium containing a low, non-toxic concentration of the drug (e.g., IC10-IC20) to preserve the resistant phenotype.[7][15]
-
Periodic Re-exposure: Alternatively, you can periodically re-expose the cells to a higher concentration of the drug for a short period (pulse treatment) to re-select for the resistant population.[15]
-
Cryopreserve Resistant Stocks: Once a resistant line is established, it is crucial to cryopreserve multiple vials at an early passage. This allows you to return to a validated stock if the resistance of your working culture begins to fade.[7]
-
Issue 3: I am trying to identify the mechanism of resistance to this compound in my cell line, but I don't know where to start.
-
Possible Cause: Multiple potential resistance mechanisms can be overwhelming to investigate.
-
Troubleshooting Steps:
-
Start with Common Mechanisms: Begin by investigating the most common mechanisms of drug resistance.
-
Drug Efflux: Use techniques like Western blotting or qPCR to check for the overexpression of common ABC transporters like P-gp (MDR1). You can also use efflux pump inhibitors (e.g., verapamil, tariquidar) in combination with BTU to see if sensitivity is restored.[9]
-
Bypass Pathways: Examine the activation status of key signaling proteins in the PI3K/Akt and MAPK pathways using Western blotting to look for changes in phosphorylation levels (e.g., p-Akt, p-ERK) between the parental and resistant lines.
-
-
Gene Expression Analysis: Perform a broader screen using techniques like microarray or RNA sequencing to compare the gene expression profiles of the parental and resistant cell lines to identify differentially expressed genes that may be involved in resistance.[7]
-
Experimental Protocols
Protocol 1: Determination of IC50 using a CCK-8 Assay
This protocol is adapted from standard cell viability assay procedures.[5]
-
Cell Seeding: Harvest cells in the logarithmic growth phase and seed them in a 96-well plate at a density of 1 x 10^4 cells/well. Incubate overnight to allow for cell adherence.
-
Drug Treatment: Prepare a series of dilutions of this compound in a complete culture medium. Replace the medium in the wells with the BTU dilutions (e.g., from 0 µM to 20 µM). Include untreated control wells.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 2 hours.
-
Absorbance Measurement: Measure the optical density (OD) at 450 nm using a microplate reader.
-
Calculation: Calculate cell viability as (OD of treated cells / OD of untreated control cells) x 100. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.[7]
Protocol 2: Western Blot Analysis of Key Signaling Proteins
This protocol outlines the general steps for analyzing protein expression and phosphorylation status.
-
Cell Lysis: Culture parental and BTU-resistant cells to about 80% confluency. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK, P-gp, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Data Presentation
Table 1: Hypothetical IC50 Values for Parental and this compound-Resistant Cell Lines
| Cell Line | This compound IC50 (µM) | Resistance Index (RI) |
| Parental (MCF-7) | 5.2 ± 0.4 | 1.0 |
| BTU-Resistant (MCF-7/BTU) | 48.7 ± 3.1 | 9.4 |
| Parental (A549) | 8.1 ± 0.6 | 1.0 |
| BTU-Resistant (A549/BTU) | 65.2 ± 4.5 | 8.0 |
Table 2: Combination Therapy to Overcome this compound Resistance (Hypothetical Data)
| Cell Line | Treatment | IC50 of this compound (µM) |
| MCF-7/BTU | This compound alone | 48.7 |
| MCF-7/BTU | This compound + Verapamil (P-gp Inhibitor) | 12.3 |
| MCF-7/BTU | This compound + LY294002 (PI3K Inhibitor) | 9.8 |
| A549/BTU | This compound alone | 65.2 |
| A549/BTU | This compound + Verapamil (P-gp Inhibitor) | 25.1 |
| A549/BTU | This compound + U0126 (MEK Inhibitor) | 15.6 |
Visualizations
Caption: Potential mechanisms of this compound action and resistance.
Caption: Experimental workflow for studying and overcoming BTU resistance.
Caption: Logic of using combination therapy to overcome resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Related Videos - Development of Drug-resistant Cell Lines for Experimental Procedures [visualize.jove.com]
- 4. Drug Resistant Cells | Creative Bioarray [creative-bioarray.com]
- 5. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Culture Academy [procellsystem.com]
- 9. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strategies for reversing drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The resistance mechanisms and treatment strategies of BTK inhibitors in B‐cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular Mechanisms of Resistance to Kinase Inhibitors and Redifferentiation in Thyroid Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 15. researchgate.net [researchgate.net]
Improving the yield of Benzylthiouracil synthesis reactions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of Benzylthiouracil. The following guides and FAQs address common issues encountered during experimental procedures to improve reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing 6-Benzyl-2-thiouracil?
A1: The most widely employed method for synthesizing 6-Benzyl-2-thiouracil is the Biginelli reaction. This is a one-pot condensation reaction involving three key components: ethyl benzoylacetate, thiourea, and an aldehyde (in this case, derived from the benzyl group of ethyl benzoylacetate). The reaction is typically catalyzed by an acid.
Q2: What is the general reaction mechanism for the synthesis of this compound via the Biginelli reaction?
A2: The mechanism of the Biginelli reaction for this compound synthesis is believed to proceed through the following key steps:
-
Condensation: An initial acid-catalyzed condensation occurs between thiourea and the keto group of ethyl benzoylacetate.
-
Iminium Ion Formation: This is followed by the formation of an acylimine intermediate.
-
Nucleophilic Addition: The enolate of the ethyl benzoylacetate then acts as a nucleophile, attacking the iminium ion.
-
Cyclization and Dehydration: Subsequent cyclization and dehydration lead to the formation of the dihydropyrimidine ring, which then tautomerizes to yield the final 6-Benzyl-2-thiouracil product.
Q3: What are the critical parameters influencing the yield of the this compound synthesis?
A3: Several factors can significantly impact the reaction yield:
-
Reactant Stoichiometry: The molar ratio of the reactants (ethyl benzoylacetate and thiourea) is crucial.
-
Catalyst: The choice and concentration of the acid catalyst can affect reaction rates and yields.
-
Temperature: The reaction temperature needs to be carefully controlled to ensure complete reaction without promoting side reactions.
-
Solvent: The polarity of the solvent can influence the solubility of reactants and intermediates, thereby affecting the reaction rate.
-
Reaction Time: Sufficient time must be allowed for the reaction to go to completion.
Q4: How can I purify the crude this compound product?
A4: Recrystallization is the most common method for purifying crude this compound. A suitable solvent system should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble at all temperatures. Common solvent systems for recrystallization include ethanol, acetone/water mixtures, and ethyl acetate/hexane mixtures.
Troubleshooting Guides
Low Product Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Verify Reaction Time: Ensure the reaction has been allowed to proceed for the recommended duration. Monitor the reaction progress using Thin Layer Chromatography (TLC).- Check Temperature: Confirm that the reaction was maintained at the optimal temperature. Temperatures that are too low can lead to slow or incomplete reactions. |
| Suboptimal Reactant Ratio | - Review Stoichiometry: Ensure the correct molar ratios of ethyl benzoylacetate and thiourea were used. An excess of one reactant may not necessarily drive the reaction to completion and could lead to side products. |
| Ineffective Catalyst | - Catalyst Choice: Consider using a different acid catalyst. While HCl is common, other catalysts like p-toluenesulfonic acid (p-TsOH) or Lewis acids such as Yb(OTf)₃ have been shown to be effective in Biginelli reactions.[1] - Catalyst Concentration: The amount of catalyst can be critical. Too little may result in a slow reaction, while too much can lead to unwanted side reactions. |
| Poor Mixing | - Ensure Adequate Agitation: In heterogeneous reaction mixtures, efficient stirring is essential to ensure proper mixing of reactants. |
| Product Loss During Workup | - Optimize Extraction: If an extraction is performed, ensure the correct solvent is used and that the pH is adjusted appropriately to minimize the solubility of the product in the aqueous phase.- Careful Recrystallization: Avoid using an excessive amount of solvent during recrystallization, as this can lead to significant product loss in the mother liquor. |
Product Impurity
| Potential Cause | Troubleshooting Steps |
| Presence of Starting Materials | - Monitor Reaction Completion: Use TLC to confirm the complete consumption of starting materials before quenching the reaction.- Improve Purification: Optimize the recrystallization process. A second recrystallization may be necessary. |
| Formation of Side Products | - Control Reaction Temperature: Higher temperatures can lead to the formation of byproducts. Maintain the recommended reaction temperature.- Inert Atmosphere: For sensitive reactions, conducting the synthesis under an inert atmosphere (e.g., nitrogen) can prevent oxidation and other side reactions.[2] |
| Incorrect pH during Workup | - Precise pH Adjustment: Carefully adjust the pH during the workup. The product's solubility is pH-dependent, and incorrect pH can lead to co-precipitation of impurities. |
Experimental Protocols
Synthesis of 6-Benzyl-2-thiouracil via Biginelli Reaction
This protocol describes a general procedure for the synthesis of 6-Benzyl-2-thiouracil.
Materials:
-
Ethyl benzoylacetate
-
Thiourea
-
Sodium ethoxide (or sodium metal in absolute ethanol)
-
Absolute Ethanol
-
Hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol under a nitrogen atmosphere to prepare a fresh solution of sodium ethoxide.
-
Reaction Mixture: To the sodium ethoxide solution, add a stoichiometric amount of thiourea and stir until it dissolves.
-
Addition of Ethyl Benzoylacetate: Slowly add ethyl benzoylacetate to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. Monitor the reaction progress by TLC.
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature.
-
Acidification: Slowly add hydrochloric acid to the cooled mixture to neutralize the base and precipitate the crude product. The pH should be adjusted to be slightly acidic.
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration and wash it with cold deionized water.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or an acetone/water mixture) to obtain pure 6-Benzyl-2-thiouracil.
-
Drying: Dry the purified product in a vacuum oven.
Quantitative Data on Reaction Conditions (Illustrative)
| Parameter | Condition 1 | Condition 2 | Condition 3 | Yield (%) |
| Solvent | Ethanol | Methanol | Toluene | Variable |
| Catalyst | HCl | p-TsOH | Yb(OTf)₃ | Variable |
| Temperature (°C) | 60 | 80 (Reflux) | 100 | Variable |
| Reaction Time (h) | 4 | 6 | 8 | Variable |
Note: The optimal conditions should be determined empirically for each specific laboratory setup.
Visualizations
Caption: Synthesis pathway of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
References
Addressing batch-to-batch variability of Benzylthiouracil
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the batch-to-batch variability of Benzylthiouracil (BTU).
Troubleshooting Guide
This guide provides solutions to common problems encountered during the use of this compound, focusing on issues arising from batch-to-batch variability.
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent biological activity or therapeutic effect between batches. | Polymorphism: this compound is known to exist in at least two polymorphic forms (Form I and Form II), which can have different solubilities and dissolution rates, impacting bioavailability.[1] | 1. Polymorph Characterization: Analyze the different batches using Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to identify the polymorphic form(s) present. Refer to the Experimental Protocols section for detailed methodologies.2. Solubility and Dissolution Testing: Perform comparative solubility and dissolution studies on the batches to correlate the physical form with performance.3. Control of Crystallization Conditions: Ensure that the crystallization process during synthesis is tightly controlled to consistently produce the desired polymorph (Form II is the most stable at ambient conditions). |
| Presence of Impurities: Unreacted starting materials, byproducts from the synthesis process, or degradation products can affect the biological activity. | 1. Purity Analysis: Use a validated stability-indicating HPLC method to quantify impurities. Compare the impurity profiles of different batches.2. Impurity Identification: If unknown impurities are detected, use techniques like LC-MS to identify their structures.3. Forced Degradation Studies: Conduct forced degradation studies (acidic, basic, oxidative, thermal, photolytic conditions) to understand potential degradation pathways and ensure the analytical method is capable of detecting all relevant degradants.[2][3][4][5] | |
| Variable results in in-vitro assays. | Differences in Particle Size Distribution (PSD): Variations in PSD can affect the dissolution rate and, consequently, the concentration of BTU in the assay medium. | 1. Particle Size Analysis: Characterize the PSD of each batch using techniques like laser diffraction.2. Standardization of Sample Preparation: Develop a standardized protocol for sample preparation for in-vitro studies, including any pre-treatment steps like sonication, to minimize variability. |
| Poor or inconsistent solubility. | Polymorphism: The metastable polymorph (Form I) may exhibit different solubility compared to the stable form (Form II). | 1. Polymorph Identification: As above, use PXRD and DSC to determine the polymorphic form.2. Standardized Solubility Protocol: Use a consistent solvent, temperature, and agitation method for all solubility determinations. |
| pH of the medium: The solubility of this compound, being a weakly acidic compound, is pH-dependent. | 1. pH Control: Ensure the pH of the experimental medium is controlled and consistent across all experiments. | |
| Unexpected peaks in HPLC chromatogram. | Synthesis-Related Impurities: May include unreacted starting materials (e.g., ethyl benzoylacetate, thiourea) or byproducts of the Biginelli reaction.[6][7][8][9] | 1. Review Synthesis Route: Understand the synthetic pathway to anticipate potential impurities.2. Co-injection with Standards: If available, co-inject standards of potential impurities to confirm their identity.3. Method Optimization: Adjust HPLC method parameters (e.g., gradient, mobile phase composition) to improve the resolution of the impurity peaks. |
| Degradation Products: BTU may degrade under certain storage or experimental conditions. | 1. Stability Assessment: Review the storage conditions of the material. Conduct stability studies under accelerated conditions to identify potential degradants.2. Use of a Stability-Indicating Method: Ensure the HPLC method is validated to be stability-indicating, meaning it can separate the active ingredient from its degradation products.[10] |
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of batch-to-batch variability in this compound?
A1: The most significant and well-documented cause of batch-to-batch variability in this compound is polymorphism. BTU can exist in different crystalline forms, with Form I and Form II being the most characterized. These polymorphs can have different physical properties, such as solubility and melting point, which can lead to variable bioavailability and therapeutic effects.
Q2: How can I identify the polymorphic form of my this compound batch?
A2: The most definitive methods for identifying the polymorphic form of BTU are Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). PXRD provides a unique "fingerprint" for each crystalline form, while DSC can be used to observe thermal events like phase transitions and melting points that are characteristic of each polymorph.
Q3: What are the potential impurities I should be aware of in this compound?
A3: Potential impurities can originate from the synthesis process, which is typically a variation of the Biginelli reaction. These may include:
-
Unreacted starting materials: Such as a benzaldehyde derivative, a β-ketoester (like ethyl benzoylacetate), and thiourea.
-
Intermediates and byproducts: Arising from side reactions during the synthesis.
-
Degradation products: Formed during storage or processing.
A robust, stability-indicating HPLC method is essential for the detection and quantification of these impurities.
Q4: How does particle size affect the performance of this compound?
A4: Particle size distribution (PSD) can significantly impact the dissolution rate of a poorly soluble drug like this compound. Smaller particles have a larger surface area, which generally leads to a faster dissolution rate. Therefore, variations in PSD between batches can result in inconsistent dissolution profiles and, consequently, variable performance in both in-vitro and in-vivo settings.
Q5: What are the recommended storage conditions for this compound to minimize variability?
A5: To minimize the risk of degradation and polymorphic conversion, this compound should be stored in a well-closed container, protected from light and moisture, at controlled room temperature. For long-term storage, refer to the manufacturer's recommendations, which may suggest storage at lower temperatures (-20°C or -80°C) for the solid powder.[11]
Data Presentation
Table 1: Illustrative Quality Control Specifications for this compound API
This table provides an example of typical quality control parameters for this compound active pharmaceutical ingredient (API). Specifications can vary between pharmacopoeias and manufacturers.[12][13][14]
| Parameter | Method | Specification |
| Appearance | Visual Inspection | A white to off-white crystalline powder. |
| Identification | A) IR SpectroscopyB) HPLC (retention time) | A) The infrared absorption spectrum should be concordant with the reference spectrum.B) The retention time of the major peak in the chromatogram of the sample should correspond to that of the standard. |
| Assay | HPLC | 98.0% to 102.0% (on dried basis) |
| Polymorphic Form | PXRD | Must conform to the pattern of Polymorph Form II. |
| Related Substances | HPLC | Individual unspecified impurity: ≤ 0.10%Total impurities: ≤ 0.5% |
| Loss on Drying | TGA/Vacuum Oven | ≤ 0.5% |
| Residue on Ignition | USP <281> | ≤ 0.1% |
| Heavy Metals | USP <231> | ≤ 20 ppm |
| Particle Size Distribution | Laser Diffraction | d(0.9) ≤ 100 µm |
Table 2: Comparison of Thermal Properties of this compound Polymorphs
| Polymorph | Transition Temperature (Form II → Form I) | Melting Point (Form I) | Reference |
| Form II | ~405 °C (Endothermic) | - | Faus et al., 2021 |
| Form I | - | ~224 °C | Faus et al., 2021 |
Experimental Protocols
Polymorph Characterization by Differential Scanning Calorimetry (DSC)
Objective: To determine the thermal properties (phase transitions, melting point) of this compound and identify the polymorphic form.
Methodology:
-
Accurately weigh 3-5 mg of the this compound sample into an aluminum DSC pan.
-
Seal the pan hermetically. An empty, hermetically sealed pan is used as a reference.
-
Place the sample and reference pans into the DSC cell.
-
Heat the sample at a constant rate, typically 10 °C/min, from ambient temperature to a temperature above the melting point (e.g., 250 °C).
-
Record the heat flow as a function of temperature.
-
Analyze the resulting thermogram for endothermic and exothermic events. The transition from Form II to Form I will appear as an endothermic event around 405°C, followed by the melting of Form I at approximately 224°C.
Polymorph Identification by Powder X-ray Diffraction (PXRD)
Objective: To identify the crystalline form of this compound by its characteristic diffraction pattern.
Methodology:
-
Prepare the sample by gently grinding the this compound powder to ensure a random orientation of the crystals.
-
Mount the powdered sample onto a sample holder.
-
Place the sample holder in the PXRD instrument.
-
Analyze the sample using Cu Kα radiation over a 2θ range of, for example, 5° to 40°.
-
Collect the diffraction data.
-
Compare the resulting diffractogram with reference patterns for this compound Form I and Form II to identify the polymorph(s) present in the sample.
Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound and quantify any related substances.
Methodology (Illustrative Stability-Indicating Method):
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% phosphoric acid in water) and Mobile Phase B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV at 275 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 0.5 mg/mL.
-
Procedure:
-
Equilibrate the column with the initial mobile phase composition.
-
Inject the standard and sample solutions.
-
Run the gradient program to separate the main peak from any impurities.
-
Integrate the peaks and calculate the percentage of impurities based on the peak areas relative to the main peak.
-
The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust.
-
Mandatory Visualization
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. biopharminternational.com [biopharminternational.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medcraveonline.com [medcraveonline.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 7. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. ijpsr.com [ijpsr.com]
- 11. HPLC Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 12. zenodo.org [zenodo.org]
- 13. Quality Control Release Testing for Pharmaceutical Products | SGS [sgs.com]
- 14. egyankosh.ac.in [egyankosh.ac.in]
Technical Support Center: Benzylthiouracil In Vitro Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of Benzylthiouracil (BTU) in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an antithyroid agent that belongs to the thioamide class of drugs. Its primary mechanism of action is the inhibition of thyroid peroxidase (TPO), a key enzyme in the synthesis of thyroid hormones.[1] By inhibiting TPO, this compound effectively blocks the production of thyroxine (T4) and triiodothyronine (T3).
Q2: What are the potential off-target effects of this compound in vitro?
While specific in vitro off-target data for this compound is limited, related thioamides like propylthiouracil (PTU) have been shown to have effects beyond TPO inhibition. These may include:
-
Immunomodulatory effects: Studies on PTU have indicated a direct impact on B and T cell activity in vitro.[2]
-
Inhibition of other peroxidases: Due to structural similarities, there is a potential for cross-reactivity with other peroxidases.
-
Alteration of gene transcription: Antithyroid drugs have been shown to inhibit thyroid hormone receptor-mediated transcription.[3]
-
Free radical scavenging: Thioamides, including PTU, have demonstrated free radical scavenging abilities, which could influence experimental results.[2]
Q3: How can I proactively minimize off-target effects in my experiments?
Several strategies can be employed to minimize off-target effects:[4]
-
Use the lowest effective concentration: Titrate this compound to the lowest concentration that achieves the desired on-target effect (TPO inhibition).
-
Optimize incubation time: Use the shortest incubation time necessary to observe the desired outcome to reduce the likelihood of off-target interactions.
-
Employ specific cell lines: Whenever possible, use cell lines that endogenously express TPO. For cell lines that do not, consider using engineered cells that overexpress the target protein.[5]
-
Include appropriate controls: Use negative controls (vehicle only) and positive controls (known specific TPO inhibitors) to differentiate on-target from off-target effects.
-
Perform counter-screening: Test this compound against a panel of related and unrelated targets to identify potential off-target interactions.[6]
Troubleshooting Guides
Issue 1: Unexpected Cell Viability or Cytotoxicity
If you observe unexpected changes in cell viability or cytotoxicity that cannot be attributed to the inhibition of thyroid hormone synthesis, consider the following:
| Potential Cause | Troubleshooting Step |
| Off-target cytotoxicity | Perform a dose-response curve to determine the concentration at which cytotoxicity occurs and compare it to the concentration required for TPO inhibition. |
| Use a panel of cytotoxicity assays (e.g., LDH release, Annexin V staining) to understand the mechanism of cell death.[7] | |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your specific cell line. |
| Contamination | Routinely check cell cultures for microbial contamination. |
Issue 2: Inconsistent or Irreproducible Results
Variability in experimental outcomes can often be traced to subtle changes in protocol or reagents.
| Potential Cause | Troubleshooting Step |
| Reagent stability | Prepare fresh stock solutions of this compound regularly and store them appropriately to prevent degradation. |
| Cell line passage number | Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift. |
| Assay conditions | Standardize all assay parameters, including cell seeding density, incubation times, and reagent concentrations. |
Issue 3: Suspected Off-Target Signaling Pathway Modulation
If you observe changes in signaling pathways that are not directly related to thyroid hormone synthesis, it may indicate off-target activity.
| Potential Cause | Troubleshooting Step |
| Cross-reactivity with kinases or other enzymes | Use a broad-spectrum kinase inhibitor panel or other relevant enzyme activity assays to screen for off-target inhibition. |
| Interaction with nuclear receptors | Perform reporter gene assays to assess the effect of this compound on the activity of various nuclear receptors. |
| Non-specific compound activity | Include structurally related but inactive compounds as negative controls to rule out effects due to the core chemical scaffold. |
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound's off-target effects, this table provides a template for researchers to populate with their own experimental data or with data from closely related compounds like Propylthiouracil (PTU) for comparative purposes.
| Target | Compound | Assay Type | IC50 / Ki / EC50 | Reference / Internal Data |
| Thyroid Peroxidase (TPO) | This compound | In vitro TPO inhibition assay | User-defined | User-defined |
| T-cell proliferation | Propylthiouracil | Lymphocyte proliferation assay | ≥ 10⁻⁵ M (significant inhibition) | [2] |
| B-cell IgG/IgM production | Propylthiouracil | ELISA | ≥ 10⁻⁵ M (significant inhibition) | [2] |
| Off-Target X | This compound | User-defined assay | User-defined | User-defined |
| Off-Target Y | This compound | User-defined assay | User-defined | User-defined |
Experimental Protocols
Protocol 1: In Vitro Thyroid Peroxidase (TPO) Inhibition Assay
This protocol is adapted from established methods for measuring TPO inhibition in vitro.[5][8]
Objective: To determine the on-target inhibitory activity of this compound on TPO.
Materials:
-
Human or rat thyroid microsomes (or a cell line overexpressing TPO)
-
This compound
-
Amplex® UltraRed reagent
-
Horseradish peroxidase (HRP)
-
Hydrogen peroxide (H₂O₂)
-
Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.4)
-
96-well black microplates
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add 50 µL of the thyroid microsome preparation to each well.
-
Add 50 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate for 15 minutes at room temperature.
-
Prepare the detection reagent by mixing Amplex® UltraRed, HRP, and H₂O₂ in assay buffer according to the manufacturer's instructions.
-
Add 100 µL of the detection reagent to each well to initiate the reaction.
-
Measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) at multiple time points.
-
Calculate the rate of reaction and determine the IC50 value for this compound.
Protocol 2: Counter-Screening Using a Cell Viability Assay
Objective: To assess the general cytotoxicity of this compound in a cell line that does not express TPO, thereby identifying potential off-target cytotoxic effects.
Materials:
-
A TPO-negative cell line (e.g., HEK293T)
-
This compound
-
Cell culture medium
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
96-well clear or white microplates
Procedure:
-
Seed the TPO-negative cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Prepare a serial dilution of this compound in the cell culture medium.
-
Remove the old medium and add 100 µL of the this compound dilutions or vehicle control to the cells.
-
Incubate for a period relevant to your primary experiments (e.g., 24, 48, or 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence or absorbance.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 (cytotoxic concentration 50%) value.
Visualizations
Caption: Workflow for assessing the on- and off-target effects of this compound.
Caption: On-target vs. potential off-target pathways of this compound.
References
- 1. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of antithyroid drugs on B and T cell activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antithyroid drugs inhibit thyroid hormone receptor-mediated transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 5. In vitro assessment of thyroid peroxidase inhibition by chemical exposure: comparison of cell models and detection methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro assessment of thyroid peroxidase inhibition by chemical exposure: comparison of cell models and detection methods - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: Benzylthiouracil vs. Methimazole in Hyperthyroidism Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Benzylthiouracil (BTU) and Methimazole (MMI), two thionamide antithyroid agents, based on available preclinical and clinical data. The objective is to assist researchers and drug development professionals in evaluating these compounds for hyperthyroidism research and therapeutic development.
Executive Summary
Both this compound and Methimazole are effective in treating hyperthyroidism by inhibiting thyroid hormone synthesis. Methimazole is generally considered more potent and is often the preferred clinical choice.[1] Clinical evidence suggests Methimazole leads to a more rapid and higher rate of remission in Graves' disease compared to this compound. However, data from preclinical hyperthyroidism models directly comparing the two compounds are limited. This guide summarizes the available data on their mechanism of action, in vitro potency, and findings from in vivo and clinical studies.
Mechanism of Action: Inhibition of Thyroid Hormone Synthesis
The primary mechanism of action for both this compound and Methimazole is the inhibition of thyroid peroxidase (TPO), a key enzyme in the synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3).[1] TPO catalyzes the iodination of tyrosine residues on thyroglobulin and the subsequent coupling of these residues to form T4 and T3. By inhibiting TPO, both drugs block the production of new thyroid hormones.[1]
Some thiouracil derivatives, like Propylthiouracil (PTU), also inhibit the peripheral conversion of T4 to the more potent T3 by inhibiting the enzyme 5'-deiodinase. One study has shown that this compound is a potent inhibitor of type 1 deiodinase (D1).
In Vitro Efficacy: Thyroid Peroxidase Inhibition
| Compound | Target | IC50 | Assay System |
| Methimazole (MMI) | Thyroid Peroxidase (TPO) | 0.11 µM | Amplex UltraRed assay with rat thyroid microsomes |
| Propylthiouracil (PTU) | Thyroid Peroxidase (TPO) | 1.2 µM | Amplex UltraRed assay with rat thyroid microsomes |
| This compound (BTU) | Deiodinase type 1 (D1) | Lower than PTU (more potent) | In vitro assay with liver homogenates |
In Vivo and Clinical Efficacy Comparison
A direct preclinical comparison of this compound and Methimazole in an animal model of hyperthyroidism was not identified in the reviewed literature. However, a clinical study in patients with Graves' disease provides valuable comparative data.
Clinical Study in Graves' Disease
A retrospective study compared the efficacy and safety of this compound (n=77) and Methimazole (n=44) in patients with Graves' disease.
| Parameter | This compound (BTU) | Methimazole (MMI) | p-value |
| Remission Rate (12-18 months) | 31.9% | 58.3% | 0.012 |
| Relapse Rate | 14.5% | 11.1% | 0.76 |
| Adverse Effects | 10.4% | 18.2% | Not significant |
| fT4 Normalization | Slower | Significantly faster and more pronounced | <0.05 (from 3rd to 24th month) |
Data sourced from a retrospective clinical study.
These clinical findings suggest that Methimazole is more effective than this compound in achieving remission and normalizing fT4 levels in patients with Graves' disease.
Experimental Protocols
In Vitro Thyroid Peroxidase (TPO) Inhibition Assay (Amplex UltraRed Method)
This assay is a high-throughput method to screen for TPO inhibitors.
Materials:
-
Rat thyroid microsomes
-
Amplex UltraRed (AUR) reagent
-
Hydrogen Peroxide (H2O2)
-
Potassium phosphate buffer
-
Test compounds (this compound, Methimazole)
-
96-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the thyroid microsomes, AUR reagent, and the test compound.
-
Initiate the reaction by adding H2O2.
-
Incubate at room temperature, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of TPO inhibition for each concentration of the test compound and determine the IC50 value.
In Vivo Hyperthyroidism Animal Model and Drug Testing
This protocol describes the induction of hyperthyroidism in rodents and subsequent treatment with antithyroid drugs.
Materials:
-
Laboratory animals (e.g., Wistar rats or Swiss mice)
-
L-thyroxine for induction of hyperthyroidism
-
Test compounds (this compound, Methimazole)
-
Vehicle for drug administration
-
Equipment for blood collection and hormone analysis
-
Histology equipment
Procedure:
-
Acclimatize animals to laboratory conditions.
-
Induce hyperthyroidism by administering L-thyroxine (e.g., in drinking water or via gavage) for a specified period.
-
Confirm the hyperthyroid state by measuring serum T4 and T3 levels.
-
Randomly assign animals to treatment groups (vehicle control, this compound, Methimazole).
-
Administer the drugs daily at predetermined doses for the study duration.
-
Monitor body weight, food and water intake, and clinical signs of hyperthyroidism.
-
At the end of the treatment period, collect blood for final hormone analysis.
-
Euthanize the animals and collect the thyroid glands for weight measurement and histological examination.
-
Analyze the data to compare the effects of this compound and Methimazole on reversing the hyperthyroid state.
Conclusion
Based on the available evidence, Methimazole appears to be a more potent and faster-acting antithyroid agent than this compound in the clinical setting of Graves' disease. While direct preclinical comparative data in animal models is lacking, the higher in vitro potency of Methimazole against TPO likely translates to its superior in vivo efficacy. This compound's potent inhibition of deiodinase type 1 may offer an additional mechanism for reducing circulating T3 levels, which warrants further investigation.
For researchers, Methimazole serves as a robust positive control in hyperthyroidism models due to its well-characterized effects and high potency. This compound may be a valuable tool for studying the differential roles of TPO and deiodinase inhibition in the pathophysiology and treatment of hyperthyroidism. Further head-to-head preclinical studies are necessary to fully elucidate the comparative pharmacology of these two compounds.
References
A Comparative Guide to Novel Benzylthiouracil Derivatives for Antithyroid Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of novel benzylthiouracil derivatives against established antithyroid drugs, propylthiouracil (PTU) and methimazole (MMI). The following sections detail their comparative efficacy based on available experimental data, outline the protocols for key validation assays, and illustrate the underlying biological pathways.
Mechanism of Action: Targeting Thyroid Hormone Synthesis
Both established and novel thiouracil-based antithyroid drugs function by inhibiting thyroid peroxidase (TPO), a critical enzyme in the synthesis of thyroid hormones.[1] TPO catalyzes the iodination of tyrosine residues on the protein thyroglobulin and the subsequent coupling of these iodinated tyrosines to form thyroxine (T4) and triiodothyronine (T3).[2][3] By inhibiting TPO, these compounds effectively reduce the production of thyroid hormones, thereby alleviating the symptoms of hyperthyroidism.[1] Propylthiouracil also exhibits a secondary mechanism by inhibiting the peripheral conversion of T4 to the more potent T3.[1] It is expected that the novel this compound derivatives share this primary mechanism of TPO inhibition.[4]
Data Presentation: A Comparative Analysis
The following tables summarize the available quantitative data for novel thiouracil derivatives in comparison to standard antithyroid drugs.
In Vitro Efficacy: Thyroid Peroxidase (TPO) Inhibition
This table presents the half-maximal inhibitory concentration (IC50) values against thyroid peroxidase. A lower IC50 value indicates greater potency.
| Compound | Target | IC50 Value (µM) | Reference |
| Propylthiouracil (PTU) | Thyroid Peroxidase (TPO) | 30 | [5] |
| Methimazole (MMI) | Thyroid Peroxidase (TPO) | Data Not Available | |
| Novel this compound Derivatives | Thyroid Peroxidase (TPO) | Data Not Available |
Note: Specific IC50 values for the novel this compound derivatives evaluated in the cited in vivo studies are not currently available in the public literature. The primary focus of these initial studies has been on in vivo efficacy.
In Vivo Efficacy: Reduction of Serum Thyroid Hormones in a Rat Model
The data below, derived from a study by Awad et al. (2018), showcases the percentage reduction in serum T4 and T3 levels in a thyroxine-induced hyperthyroid rat model following treatment with novel thiouracil derivatives compared to a hyperthyroid control group. The study also provides a direct comparison of the potency of these derivatives relative to PTU in reducing T4 levels.[4][5]
| Compound/Treatment | Mean Serum T4 Reduction (%) | Mean Serum T3 Reduction (%) | Potency vs. PTU for T4 Reduction (%) |
| Propylthiouracil (PTU) | 100% (baseline for comparison) | Significant Reduction | Baseline |
| Novel Derivative 3A | 105% | Comparable to PTU | 5% more potent |
| Novel Derivative 4A | 105% | Comparable to PTU | 5% more potent |
| Novel Derivative 5A | 95% | Comparable to PTU | 5% less potent |
| Novel Derivative 3C | 124% | Comparable to PTU | 24% more potent |
| Novel Derivative 5C | 160% | Comparable to PTU | 60% more potent |
| Novel Derivative 6C | 118% | Comparable to PTU | 18% more potent |
Data adapted from Awad et al., Molecules, 2018.[4][5] These results indicate that several of the novel derivatives, particularly 5C, demonstrate significantly greater potency in reducing serum T4 levels in this animal model than the established drug, PTU.[5]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.
In Vitro Thyroid Peroxidase (TPO) Inhibition Assay (Guaiacol-Based)
This spectrophotometric assay measures the peroxidase activity of TPO through the oxidation of guaiacol.
-
Enzyme Preparation: Thyroid peroxidase is typically sourced from porcine or rat thyroid microsomes. The tissue is homogenized in a suitable buffer (e.g., 0.25 M sucrose, 2 mM Tris-HCl, 100 mM KCl, 40 mM NaCl, and 10 mM MgCl2, pH 7.4) and centrifuged to isolate the microsomal fraction containing TPO.[2]
-
Assay Procedure:
-
In a 96-well plate, combine 50 µL of buffer, 40 µL of the test compound solution (novel derivative or standard drug at various concentrations), 50 µL of guaiacol solution (e.g., 33 mM), and 20 µL of the TPO enzyme preparation.[2]
-
Incubate the mixture at 37°C for a short period (e.g., 3 minutes).[2]
-
Initiate the reaction by adding 50 µL of hydrogen peroxide (H2O2, e.g., 0.27 mM).[2]
-
Immediately measure the change in absorbance at 470 nm over time (e.g., every minute for 3 minutes) using a plate spectrophotometer.[2]
-
-
Data Analysis: The rate of reaction is determined from the linear portion of the absorbance curve. The percentage of inhibition is calculated relative to a control without any inhibitor. IC50 values are then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vivo Antithyroid Activity Assessment in a Rat Model
This protocol describes the induction of hyperthyroidism in rats and the subsequent evaluation of the antithyroid efficacy of test compounds.
-
Animal Model: Male Wistar rats are commonly used. Hyperthyroidism is induced by daily administration of L-thyroxine (e.g., 600 µg/kg, intraperitoneally) for a period of approximately 1-2 weeks to elevate baseline T3 and T4 levels.[4]
-
Treatment Protocol:
-
Divide the hyperthyroid rats into several groups: a negative control group (receiving vehicle), a positive control group (receiving PTU or MMI, e.g., 10 mg/kg), and test groups (receiving the novel this compound derivatives at a specified dose, e.g., 10 mg/kg).[4]
-
Administer the respective treatments orally once daily for a defined period (e.g., 7-14 days).
-
-
Sample Collection and Analysis:
-
At the end of the treatment period, collect blood samples from all animals.
-
Separate the serum and measure the concentrations of T3 and T4 using commercially available ELISA kits or other validated immunoassay methods.
-
-
Data Analysis: Compare the mean serum T3 and T4 levels of the treatment groups to those of the hyperthyroid control group. Calculate the percentage reduction in hormone levels to determine the efficacy of the novel compounds. Statistical significance is typically assessed using appropriate tests like ANOVA followed by post-hoc tests.[4]
Visualizing the Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate key pathways and processes in antithyroid drug validation.
Caption: Simplified pathway of thyroid hormone synthesis within the follicular cell.
Caption: Mechanism of TPO inhibition by this compound derivatives.
Caption: General experimental workflow for evaluating antithyroid compounds.
References
- 1. Antithyroid drugs and their analogues: synthesis, structure, and mechanism of action. | Semantic Scholar [semanticscholar.org]
- 2. Antithyroid drugs and their analogues: synthesis, structure, and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents [mdpi.com]
A Comparative Analysis of the Side-Effect Profiles of Benzylthiouracil and Other Antithyroid Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the side-effect profiles of Benzylthiouracil (BTU) against other commonly prescribed antithyroid drugs, including Propylthiouracil (PTU), Methimazole (MMI), and Carbimazole. The information presented is based on a review of clinical studies and aims to provide an objective resource for professionals in the field of thyroid research and drug development.
Overview of Antithyroid Drugs and Their Mechanisms
Antithyroid drugs are a cornerstone in the management of hyperthyroidism, primarily by inhibiting the synthesis of thyroid hormones. The thioamide class of drugs, which includes this compound, Propylthiouracil, Methimazole, and Carbimazole, are the most utilized. Their primary mechanism of action involves the inhibition of the thyroid peroxidase (TPO) enzyme. TPO is crucial for the iodination of tyrosine residues on thyroglobulin, a key step in the synthesis of thyroxine (T4) and triiodothyronine (T3). Propylthiouracil also possesses a secondary mechanism of inhibiting the peripheral conversion of T4 to the more potent T3.
Comparative Side-Effect Profiles
The following tables summarize the reported side effects of this compound, Propylthiouracil, Methimazole, and Carbimazole, with a focus on their incidence rates where available. It is important to note that the incidence of side effects can vary based on dosage, duration of treatment, and patient populations.
Table 1: Common Side Effects
| Side Effect | This compound (BTU) | Propylthiouracil (PTU) | Methimazole (MMI) | Carbimazole |
| Skin Rash/Urticaria | Reported, incidence not specified | ~5-10% | ~5-10%[1] | ~5-10% |
| Arthralgia (Joint Pain) | Reported, incidence not specified | Common | Common | Common |
| Gastrointestinal Upset | Reported, incidence not specified | Common | Common | Common |
| Fever | Reported, incidence not specified | Common | Common | Common |
| Altered Taste | Not commonly reported | Reported | Reported | Reported |
Table 2: Severe Side Effects
| Side Effect | This compound (BTU) | Propylthiouracil (PTU) | Methimazole (MMI) | Carbimazole |
| Agranulocytosis | Rare, incidence not specified | 0.2-0.5% | 0.2-0.5% | 0.2-0.5%[2] |
| Hepatotoxicity | Reported, incidence not specified | Higher risk of acute liver failure (0.68/1000 person-years)[3][4] | Higher incidence of hepatitis (3.17/1000 person-years)[3][4] | Metabolized to MMI, similar risk |
| ANCA-Positive Vasculitis | High prevalence of ANCA (37%), but vasculitis is rare (2.7%)[5] | Associated with ANCA-positive vasculitis | Rare | Rare |
| Glomerulonephritis | Associated with ANCA-positive glomerulonephritis | Rare | Rare | Rare |
One comparative study of 121 patients with Graves' disease found that adverse effects were reported in 10.4% of patients treated with this compound, compared to 18.2% of patients treated with Methimazole; however, this difference was not statistically significant.[6][7]
Experimental Protocols for Assessing Side Effects
The data on the side-effect profiles of antithyroid drugs are primarily derived from two types of studies: randomized controlled trials (RCTs) and observational studies (cohort and case-control studies). The methodologies of these studies are guided by established reporting standards to ensure transparency and rigor.
Randomized Controlled Trials (RCTs)
RCTs are the gold standard for evaluating the efficacy and safety of new treatments. The CONSORT (Consolidated Standards of Reporting Trials) statement provides a framework for the methodology of these trials.[8][9][10][11][12]
A typical RCT protocol for comparing antithyroid drugs would include:
-
Study Design: A parallel-group, double-blind, randomized design is often employed.
-
Participants: Clearly defined inclusion and exclusion criteria for patients with hyperthyroidism (e.g., Graves' disease).
-
Interventions: Standardized doses and titration schedules for the antithyroid drugs being compared.
-
Outcomes: Pre-specified primary and secondary safety outcomes, including the incidence of specific adverse events, monitored through regular clinical and laboratory assessments (e.g., complete blood counts, liver function tests).
-
Data Collection and Analysis: Systematic collection of adverse event data and statistical analysis to compare the incidence between treatment groups.
Observational Studies
Observational studies, such as cohort and case-control studies, are crucial for assessing the long-term safety and rare adverse events of drugs in a real-world setting. The STROBE (Strengthening the Reporting of Observational Studies in Epidemiology) statement provides guidelines for the conduct and reporting of these studies.[13][14][15][16][17]
A typical cohort study protocol would involve:
-
Study Population: A large cohort of patients with hyperthyroidism initiating treatment with different antithyroid drugs, often identified from healthcare databases.[2][3][4][18]
-
Exposure: The specific antithyroid drug used by each patient.
-
Outcomes: The occurrence of pre-defined adverse events, identified through diagnostic codes or laboratory results in the database.
-
Data Analysis: Calculation of incidence rates and relative risks of adverse events, often using statistical models like Cox proportional hazards models to adjust for potential confounding factors.[3][4]
Visualization of Key Pathways and Processes
Mechanism of Action of Thioamide Antithyroid Drugs
The primary therapeutic effect of this compound and other thioamides is the inhibition of thyroid hormone synthesis. This is achieved by targeting the thyroid peroxidase (TPO) enzyme.
Caption: Mechanism of action of thioamide antithyroid drugs.
Postulated Pathway for ANCA-Associated Vasculitis
The development of Antineutrophil Cytoplasmic Antibody (ANCA)-associated vasculitis is a serious, though rare, side effect linked to some antithyroid drugs, particularly this compound and Propylthiouracil. The exact mechanism is not fully elucidated but is thought to be an immune-mediated process.
Caption: Postulated pathway for ANCA-associated vasculitis.
Experimental Workflow for a Cohort Study on Antithyroid Drug Safety
The following diagram illustrates a typical workflow for a population-based cohort study designed to assess the safety of antithyroid drugs.
Caption: Workflow for a cohort study on antithyroid drug safety.
Conclusion
The choice of an antithyroid drug involves a careful consideration of its efficacy and side-effect profile. While this compound, Propylthiouracil, Methimazole, and Carbimazole share a common mechanism of action and a similar profile of minor side effects, they differ in the incidence and nature of their more severe adverse reactions. This compound is notably associated with a high prevalence of ANCA positivity, although the progression to clinical vasculitis is rare. Propylthiouracil carries a higher risk of severe acute liver failure, whereas Methimazole and Carbimazole are associated with a higher incidence of hepatitis. Agranulocytosis remains a rare but serious risk for all these thioamides. This guide provides a foundational understanding for researchers and drug development professionals to inform further investigation and clinical decision-making in the field of hyperthyroidism treatment.
References
- 1. endocrine-abstracts.org [endocrine-abstracts.org]
- 2. Increased Risk of Antithyroid Drug Agranulocytosis Associated with Amiodarone-Induced Thyrotoxicosis: A Population-Based Cohort Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antithyroid drug-related hepatotoxicity in hyperthyroidism patients: a population-based cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Prevalence of antineutrophil cytoplasmic antibodies during treatment with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Medical Treatment of Graves’ Disease: this compound vs. Methimazole, What to Choose? | Journal of Innovations in Medical Research [paradigmpress.org]
- 7. researchgate.net [researchgate.net]
- 8. CONSORT 2025 statement: updated guideline for reporting randomized trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CONSORT 2010 Explanation and Elaboration: updated guidelines for reporting parallel group randomised trials | The BMJ [bmj.com]
- 10. The CONSORT statement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. consort-spirit.org [consort-spirit.org]
- 12. equator-network.org [equator-network.org]
- 13. strobe-statement.org [strobe-statement.org]
- 14. Strengthening the Reporting of Observational Studies in Epidemiology (STROBE): Explanation and Elaboration | PLOS Medicine [journals.plos.org]
- 15. Strengthening the reporting of observational studies in epidemiology (STROBE) statement: guidelines for reporting observational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. equator-network.org [equator-network.org]
- 17. equator-network.org [equator-network.org]
- 18. A Population-Based Cohort Study on the Association of Hyperthyroidism With the Risk of Hyperlipidemia and the Effects of Anti-thyroid Drugs on Hepatic Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Benzylthiouracil and Methimazole on T3/T4 Levels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antithyroid drugs Benzylthiouracil (BTU) and Methimazole (MMI), focusing on their effects on triiodothyronine (T3) and thyroxine (T4) levels. This analysis is supported by available clinical and preclinical data to inform research and development in the field of thyroid therapeutics.
Executive Summary
Both this compound and Methimazole are effective in treating hyperthyroidism by inhibiting the synthesis of thyroid hormones. Clinical evidence suggests that Methimazole may lead to a faster normalization of T4 levels and higher remission rates in patients with Graves' disease compared to this compound. While direct preclinical comparisons of their effects on T3 and T4 levels are limited, in vitro data indicates that Methimazole is a potent inhibitor of thyroid peroxidase (TPO), the key enzyme in thyroid hormone synthesis. The primary mechanism of action for both drugs is the inhibition of TPO, thereby reducing the production of T3 and T4.
Quantitative Data Comparison
The following table summarizes the available quantitative data for this compound and Methimazole. It is important to note that direct comparative preclinical data for this compound is limited in the available literature.
| Parameter | This compound (BTU) | Methimazole (MMI) | Source(s) |
| Clinical Efficacy (Graves' Disease) | [1][2][3] | ||
| fT4 Normalization | Less rapid compared to MMI | Significantly earlier and more pronounced decrease in fT4 levels | [1][2][3] |
| Remission Rate (12-18 months) | 31.9% | 58.3% | [1][2][3] |
| In Vitro TPO Inhibition | [4][5] | ||
| IC50 | Data not available in search results | 0.11 µM - 7.0 µM | [4][5] |
| Adverse Effects (Clinical) | [1][2][3] | ||
| Frequency | 10.4% | 18.2% (not statistically significant) | [1][2][3] |
Note: The clinical data is from a retrospective study and should be interpreted with caution. The IC50 for Methimazole varies between studies, which may be due to different experimental conditions.
Mechanism of Action: Inhibition of Thyroid Peroxidase
Both this compound and Methimazole exert their therapeutic effects by inhibiting thyroid peroxidase (TPO), a crucial enzyme in the synthesis of thyroid hormones.[4][6] TPO catalyzes the iodination of tyrosine residues on thyroglobulin and the subsequent coupling of these residues to form T3 and T4. By inhibiting TPO, these drugs block the production of new thyroid hormones.
The interaction with TPO can be complex, involving both reversible and irreversible inhibition depending on the concentration of the drug and iodide.[6] Methimazole has been shown to act as a substrate for TPO, leading to its own oxidation and subsequent inactivation of the enzyme.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and a typical experimental workflow for evaluating these drugs, the following diagrams are provided in the DOT language.
Caption: Inhibition of Thyroid Hormone Synthesis by this compound and Methimazole.
Caption: Experimental Workflow for Comparing Antithyroid Drugs in an Animal Model.
Experimental Protocols
In Vitro Thyroid Peroxidase (TPO) Inhibition Assay
A common method to assess the inhibitory potential of compounds on TPO is the Amplex® UltraRed-TPO assay.[5]
-
Preparation of Reagents:
-
Prepare a stock solution of the test compounds (this compound, Methimazole) in a suitable solvent (e.g., DMSO).
-
Prepare a reaction buffer (e.g., 50 mM sodium phosphate buffer, pH 7.4).
-
Prepare a solution of Amplex® UltraRed reagent and horseradish peroxidase (as a surrogate for TPO or using purified TPO).
-
Prepare a solution of hydrogen peroxide (H2O2).
-
-
Assay Procedure:
-
Add the reaction buffer to the wells of a microplate.
-
Add the test compounds at various concentrations.
-
Add the Amplex® UltraRed reagent and peroxidase.
-
Initiate the reaction by adding H2O2.
-
Incubate the plate at a controlled temperature (e.g., 25°C).
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the percentage of TPO inhibition for each concentration of the test compound relative to a vehicle control.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of TPO activity) by fitting the data to a dose-response curve.
-
In Vivo Animal Study for T3/T4 Level Determination
The following protocol outlines a general procedure for evaluating the effects of this compound and Methimazole on thyroid hormone levels in a rodent model.
-
Animal Model:
-
Use adult male or female rats (e.g., Sprague-Dawley or Wistar).
-
Acclimatize the animals to the housing conditions for at least one week.
-
-
Experimental Groups:
-
Control Group: Receives the vehicle (e.g., saline, corn oil).
-
This compound Group: Receives a defined dose of this compound.
-
Methimazole Group: Receives a defined dose of Methimazole.
-
-
Drug Administration:
-
Administer the drugs and vehicle daily for a specified period (e.g., 14 or 28 days) via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
-
Sample Collection:
-
Collect blood samples from the animals at predetermined time points (e.g., baseline, and at the end of the treatment period).
-
Separate the serum and store it at -80°C until analysis.
-
-
Hormone Analysis:
-
Measure the concentrations of T3 and T4 in the serum samples using a validated method such as:
-
Enzyme-Linked Immunosorbent Assay (ELISA): Commercially available kits provide a sensitive and high-throughput method.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high specificity and sensitivity for the quantification of thyroid hormones.
-
-
-
Statistical Analysis:
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare the T3 and T4 levels between the different treatment groups and the control group.
-
Conclusion
Based on the available clinical data, Methimazole appears to be more effective than this compound in the treatment of Graves' disease, as evidenced by a more rapid normalization of fT4 levels and a higher remission rate. Both drugs share a common mechanism of action by inhibiting thyroid peroxidase. Further preclinical studies directly comparing the in vitro potency and in vivo efficacy of this compound and Methimazole on T3 and T4 levels are warranted to provide a more complete understanding of their comparative pharmacology. This would be invaluable for the development of new and improved therapies for hyperthyroidism.
References
- 1. paradigmpress.org [paradigmpress.org]
- 2. Medical Treatment of Graves’ Disease: this compound vs. Methimazole, What to Choose? | Journal of Innovations in Medical Research [paradigmpress.org]
- 3. researchgate.net [researchgate.net]
- 4. Bioinorganic Chemistry in Thyroid Gland: Effect of Antithyroid Drugs on Peroxidase-Catalyzed Oxidation and Iodination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The irreversible inactivation of thyroid peroxidase by methylmercaptoimidazole, thiouracil, and propylthiouracil in vitro and its relationship to in vivo findings - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Benzylthiouracil's Inhibitory Potency Against Established Thyroid Peroxidase Inhibitors
A Comparative Guide for Researchers and Drug Development Professionals
Data Presentation: Inhibitory Potency of Known TPO Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several well-characterized TPO inhibitors. A lower IC50 value indicates greater potency.
| Inhibitor | IC50 Value (µM) | Chemical Class | Reference(s) |
| Methimazole (MMI) | 0.11 | Thionamide | [2] |
| Propylthiouracil (PTU) | 1.2 - 30 | Thionamide | [2][3] |
| Fisetin | 0.6 | Flavonoid | [4] |
| Kaempferol | < 1 | Flavonoid | [4] |
| Naringenin | < 1 | Flavonoid | [4] |
| Quercetin | 2.4 | Flavonoid | [5][6] |
| Rosmarinic Acid | 4 | Polyphenol | [5] |
| Rutin | 40.6 - 121 | Flavonoid | [5] |
| Chlorogenic Acid | > 100 | Polyphenol | [5] |
Note: Benzylthiouracil, a derivative of thiouracil, is expected to exhibit inhibitory activity against TPO, similar to Propylthiouracil.[1][7] The benzyl substitution may influence its potency and pharmacokinetic profile.
Mechanism of TPO Inhibition by Thiouracil-Class Drugs
Thiouracil-based drugs, including Propylthiouracil and likely this compound, inhibit thyroid hormone synthesis by targeting TPO.[8] The primary mechanism involves the drug acting as a substrate for TPO, thereby diverting the enzyme's oxidative capacity away from the iodination of tyrosine residues on thyroglobulin.[9] This ultimately blocks the synthesis of thyroid hormones.[10][11] Some studies suggest that these drugs may cause irreversible inactivation of TPO.[12]
Caption: Mechanism of Thyroid Peroxidase (TPO) inhibition by this compound.
Experimental Protocols for Determining TPO Inhibitory Activity
The inhibitory constant (Ki) or IC50 of a compound against TPO can be determined using various in vitro assays. The two most common methods are the guaiacol assay and the Amplex UltraRed (AUR) assay.
1. Guaiacol Oxidation Assay
This colorimetric assay measures the TPO-catalyzed oxidation of guaiacol in the presence of hydrogen peroxide (H2O2). The formation of the colored product, tetraguaiacol, is monitored spectrophotometrically.
-
Principle: TPO utilizes H2O2 to oxidize guaiacol, resulting in a product that absorbs light at 470 nm. An inhibitor will reduce the rate of this reaction.
-
Procedure Outline:
-
Prepare a reaction mixture containing buffer, guaiacol, and the TPO enzyme preparation (e.g., porcine thyroid microsomes).
-
Add the test inhibitor (e.g., this compound) at various concentrations.
-
Initiate the reaction by adding H2O2.
-
Monitor the increase in absorbance at 470 nm over time.
-
Calculate the initial reaction rates and determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
2. Amplex UltraRed (AUR) Assay
This is a highly sensitive fluorometric assay that is well-suited for high-throughput screening.
-
Principle: TPO catalyzes the H2O2-dependent oxidation of the non-fluorescent Amplex UltraRed reagent to the highly fluorescent product, resorufin. An inhibitor will decrease the rate of fluorescence generation.
-
Procedure Outline:
-
In a microplate format, add the TPO enzyme source, buffer, and the test inhibitor at various concentrations.
-
Add the Amplex UltraRed reagent.
-
Start the reaction by adding H2O2.
-
Measure the fluorescence intensity (excitation ~530-560 nm, emission ~590 nm) over time.
-
Determine the IC50 value from the dose-response curve.
-
Caption: Generalized workflow for determining the inhibitory constant (Ki) of a TPO inhibitor.
While a direct quantitative comparison of this compound's inhibitory constant with other TPO inhibitors is currently limited by the lack of published data, its chemical similarity to potent inhibitors like Propylthiouracil suggests it is an effective inhibitor of thyroid peroxidase. The provided data on established inhibitors and detailed experimental protocols offer a robust framework for researchers to conduct their own comparative studies and elucidate the precise inhibitory profile of this compound. Such investigations are crucial for the continued development of therapeutic agents for hyperthyroidism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mode of binding of the antithyroid drug propylthiouracil to mammalian haem peroxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of thyroid peroxidase by dietary flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thyroid Peroxidase Activity is Inhibited by Phenolic Compounds—Impact of Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 8. Mechanism of Action and Interactions between Thyroid Peroxidase and Lipoxygenase Inhibitors Derived from Plant Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioinorganic Chemistry in Thyroid Gland: Effect of Antithyroid Drugs on Peroxidase-Catalyzed Oxidation and Iodination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methimazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. What is the mechanism of Methimazole? [synapse.patsnap.com]
- 12. Reversible and irreversible inhibition of thyroid peroxidase-catalyzed iodination by thioureylene drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Benzylthiouracil
For researchers and scientists in the fast-paced world of drug development, ensuring a safe and compliant laboratory environment is paramount. The proper disposal of chemical reagents like Benzylthiouracil is a critical component of laboratory safety and responsible environmental stewardship. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the protection of both laboratory personnel and the surrounding ecosystem.
This compound is an antithyroid thioamide compound used in research.[1] It is classified as harmful if swallowed or inhaled and can cause significant skin and eye irritation.[2][3] Adherence to proper disposal protocols is therefore not just a matter of regulatory compliance, but of fundamental safety.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat.[3] All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of dust or aerosols.[4]
Step-by-Step Disposal Procedure for this compound
The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. It should never be disposed of down the drain or in regular trash.[5]
-
Waste Collection:
-
Collect all solid this compound waste, including contaminated consumables (e.g., weigh boats, gloves, paper towels), in a designated, leak-proof, and clearly labeled hazardous waste container.[6]
-
For liquid waste containing this compound, use a separate, compatible, and clearly labeled hazardous waste container.[7] The container should be kept securely closed except when adding waste.[5]
-
-
Waste Segregation:
-
Container Labeling:
-
All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").[8]
-
-
Storage of Waste:
-
Store the hazardous waste container in a designated satellite accumulation area within the laboratory.[8] This area should be at or near the point of generation and away from general laboratory traffic.
-
-
Disposal of Empty Containers:
-
An empty container that once held this compound must be decontaminated before it can be considered non-hazardous.
-
Triple-rinse the empty container with a suitable solvent (e.g., water or another solvent capable of dissolving this compound).[5]
-
Collect the rinsate from all three rinses and dispose of it as hazardous liquid waste.[5]
-
After triple-rinsing, deface or remove the original label from the container, and it may then be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policies.[5]
-
-
Arranging for Pickup and Disposal:
-
Once the hazardous waste container is full or has been in storage for a designated period (often not to exceed one year for partially filled containers), contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and final disposal.[7][8]
-
Final disposal of this compound waste should be conducted by a licensed hazardous waste disposal company, typically through high-temperature incineration in a facility equipped with afterburners and scrubbers.[4]
-
Quantitative Data Summary
For laboratory safety and compliance, it is crucial to adhere to the accumulation limits for hazardous waste.
| Waste Accumulation Limit | Quantity |
| Maximum Hazardous Waste in Satellite Accumulation Area | 55 gallons |
| Maximum Acutely Toxic "P-list" Waste | 1 quart (liquid) or 1 kilogram (solid) |
| Table 1: Regulated limits for the accumulation of hazardous waste in a laboratory satellite accumulation area. While this compound is not typically "P-listed," these limits provide a general framework for safe waste management.[8] |
Experimental Protocols
The recommended procedure for decontaminating empty this compound containers is the "triple-rinse" method.
Protocol for Triple-Rinsing Empty Containers:
-
Objective: To decontaminate an empty chemical container to a level where it is no longer considered hazardous waste.
-
Materials: Empty this compound container, appropriate solvent (e.g., water, ethanol), designated hazardous liquid waste container, personal protective equipment (gloves, safety glasses).
-
Procedure:
-
Add a volume of the chosen solvent equal to approximately 10% of the container's volume.
-
Securely cap the container and agitate it to ensure the solvent contacts all interior surfaces.
-
Pour the solvent (now considered rinsate) into the designated hazardous liquid waste container.
-
Repeat this rinsing process two more times, collecting the rinsate each time.
-
After the third rinse, allow the container to air dry in a well-ventilated area (e.g., fume hood).
-
Once dry, deface the original label and dispose of the container as non-hazardous waste.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C11H10N2OS | CID 685814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. biosynth.com [biosynth.com]
- 4. This compound | CAS#:6336-50-1 | Chemsrc [chemsrc.com]
- 5. vumc.org [vumc.org]
- 6. acewaste.com.au [acewaste.com.au]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
Safeguarding Researchers: Personal Protective Equipment and Handling Protocols for Benzylthiouracil
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling Benzylthiouracil. Adherence to these protocols is essential to mitigate health risks associated with this potent antithyroid compound. This guide offers procedural, step-by-step instructions for personal protective equipment (PPE) selection, operational handling, and waste disposal to ensure a safe laboratory environment.
This compound is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[1] Due to its potential health risks, it should be handled with care, treating it as a potent compound.
Quantitative Data Summary
A comprehensive summary of the known hazard classifications and physical properties of this compound is provided below. Notably, specific Occupational Exposure Limits (OELs) have not been established. In the absence of a defined OEL, a conservative approach to handling is imperative.
| Parameter | Value | Source |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation | [1] |
| GHS Pictograms | Exclamation Mark | [1] |
| Signal Word | Warning | [1] |
| Molecular Formula | C₁₁H₁₀N₂OS | [2][3] |
| Molecular Weight | 218.28 g/mol | [2] |
Experimental Protocol: Safe Handling of this compound
The following protocol outlines the essential steps for safely handling this compound in a laboratory setting. These procedures are designed to minimize the risk of exposure through inhalation, dermal contact, and ingestion.
1. Engineering Controls:
-
Primary Containment: All work involving this compound powder should be conducted within a certified chemical fume hood or a containment ventilated enclosure (CVE) to minimize inhalation exposure. For highly potent compounds, a glove box or isolator provides the highest level of protection.
-
Ventilation: Ensure adequate general laboratory ventilation. The handling area should be maintained under negative pressure relative to adjacent spaces.
2. Personal Protective Equipment (PPE) Selection and Use:
The selection of appropriate PPE is critical. The following diagram illustrates the decision-making process for PPE selection when working with this compound.
Caption: PPE selection workflow for handling this compound.
-
Gloves: Wear two pairs of powder-free nitrile gloves. Change gloves immediately if they become contaminated. Consult the glove manufacturer's chemical resistance data, although specific data for this compound may not be available. In the absence of specific data, frequent glove changes are recommended.
-
Gown: A disposable, long-sleeved gown with tight-fitting cuffs is required.
-
Eye and Face Protection: Chemical safety goggles and a face shield should be worn to protect against splashes.
-
Respiratory Protection: When working outside of a primary containment device (not recommended), a NIOSH-approved respirator with a particulate filter (e.g., N95) is necessary.
3. Weighing and Solution Preparation:
-
Weighing: Weighing of this compound powder should be performed in a ventilated balance enclosure or a chemical fume hood to contain any airborne particles.
-
Solution Preparation: Prepare solutions in a chemical fume hood. Add the solvent to the solid to minimize dust generation.
4. Decontamination:
-
All surfaces and equipment that have come into contact with this compound should be decontaminated. A suitable decontamination solution should be used, followed by a thorough rinse.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
1. Waste Segregation:
-
All disposable items contaminated with this compound, including gloves, gowns, bench paper, and pipette tips, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[4]
-
Unused or expired this compound should be disposed of as hazardous pharmaceutical waste.
2. Disposal Method:
-
Hazardous waste containing this compound should be disposed of through a licensed hazardous waste management company.
-
Incineration at a high temperature is the preferred method for the destruction of pharmaceutical waste.[5][6]
-
Do not dispose of this compound down the drain or in the regular trash.
By adhering to these safety protocols, researchers can minimize their risk of exposure and ensure the safe handling and disposal of this compound in the laboratory.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
